1-Benzofuran-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLBDLDNTMMZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378761 | |
| Record name | 1-Benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10035-16-2 | |
| Record name | 1-Benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzofuran-5-carbaldehyde chemical properties and structure
C---C || || C---C \ / C / C---C=O | | H H SMILES:O=Cc1ccc2occc2c1 [2]* InChI Key: LLLBDLDNTMMZHL-UHFFFAOYSA-N [2][3][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₂ | [1][2][3][4][5] |
| Molecular Weight | 146.14 g/mol | [2][6][3][5] |
| Appearance | Pale yellow to light brown solid or liquid | [1][2] |
| Melting Point | 36-38 °C | [4] |
| Boiling Point | 70-74 °C at 0.15 mm Hg | [7] |
| Density | 1.238 g/cm³ | [7] |
| Flash Point | 110.2 °C | [7] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| CAS Number | 10035-16-2 | [1][3] |
Synthesis of this compound
A common synthetic route to this compound involves the formylation of a Grignard reagent derived from 5-bromo-1-benzofuran.
Experimental Protocol: Grignard Formylation
This protocol details the synthesis of this compound from 5-bromo-1-benzofuran. [6] Materials:
-
5-bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Grignard Reagent Formation:
-
A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and one crystal of I₂ in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes.
-
Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added. The mixture is then refluxed for an additional 2 hours. [6]
-
-
Formylation:
-
The reaction mixture is cooled to -40 °C.
-
Dry DMF (3.6 g) is added dropwise.
-
The reaction is allowed to slowly warm to room temperature over a period of 12 hours. [6]
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 0 °C and acidified to pH 2 with 3N HCl, followed by stirring for 30 minutes. [6] * The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL). [6] * The combined organic layers are washed with brine and dried.
-
The solvent is removed under vacuum. [6] * The crude product is purified by column chromatography on silica gel using a petroleum ether/CH₂Cl₂ eluent to yield this compound as a liquid (2 g, 54% yield). [6] Characterization:
-
-
LC-MS: M/Z ESI: 1.47 min, 147.34 (M+1). [6]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The benzofuran moiety is a significant pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities. [8][9][10]These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. [8][9][10][11] The aldehyde group at the 5-position makes this compound a versatile intermediate for further chemical modifications, particularly through condensation reactions and nucleophilic additions, allowing for the synthesis of more complex benzofuran derivatives. [1]These derivatives are of great interest in medicinal chemistry for the development of novel therapeutic agents. [1][9]For example, benzofuran derivatives have been investigated as potential treatments for cardiovascular disorders, neurodegenerative diseases like Alzheimer's, and as topoisomerase I inhibitors for cancer therapy. [12][13]
Drug Discovery Potential Pathway
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound is classified as an irritant. It may cause respiratory irritation and causes skin and serious eye irritation. [3][14]Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
References
- 1. CAS 10035-16-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound CAS 10035-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 14. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 1-Benzofuran-5-carbaldehyde (CAS: 10035-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzofuran-5-carbaldehyde (CAS: 10035-16-2), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, spectral analysis, and reactivity. A significant focus is placed on its application as a crucial intermediate in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 5 (PDE5), both of which are significant targets in contemporary drug discovery. The guide includes detailed experimental protocols, tabulated data for easy reference, and visual diagrams of relevant signaling pathways and experimental workflows to support researchers in their drug development endeavors.
Introduction
This compound is an aromatic aldehyde built upon a benzofuran scaffold. The benzofuran moiety, a fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The aldehyde functional group at the 5-position provides a versatile handle for a variety of chemical transformations, making it an invaluable starting material for the synthesis of more complex molecules.[2]
This compound is particularly noted for its role as a precursor to potent inhibitors of two key enzymes: Glycogen Synthase Kinase-3β (GSK-3β) and Phosphodiesterase 5 (PDE5).[3] GSK-3β is implicated in a range of pathologies including neurodegenerative diseases, bipolar disorder, and diabetes, while PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension. The ability to serve as a scaffold for inhibitors of these distinct and important enzyme classes underscores the significance of this compound in modern drug discovery programs.
Physicochemical Properties
This compound is typically a colorless to light yellow liquid or a low melting point solid.[4] It is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10035-16-2 | [3] |
| Molecular Formula | C₉H₆O₂ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Melting Point | 50.5 °C | [4] |
| Boiling Point | 70-74 °C at 0.15 mmHg | [4] |
| Density | 1.238 g/cm³ | [4] |
| Refractive Index | 1.651 | [4] |
| XlogP | 1.8 | [3] |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | [5] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzofuran ring system. Based on general principles and data for similar structures, the anticipated chemical shifts are outlined in Table 2.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.9 - 10.1 | s | - |
| H-2 | ~7.7 - 7.9 | d | ~2.2 |
| H-3 | ~6.8 - 7.0 | d | ~2.2 |
| H-4 | ~8.0 - 8.2 | d | ~1.5 |
| H-6 | ~7.8 - 8.0 | dd | ~8.5, 1.5 |
| H-7 | ~7.5 - 7.7 | d | ~8.5 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon of the aldehyde. The predicted chemical shifts are provided in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~190 - 192 |
| C-2 | ~145 - 147 |
| C-3 | ~107 - 109 |
| C-3a | ~128 - 130 |
| C-4 | ~125 - 127 |
| C-5 | ~131 - 133 |
| C-6 | ~123 - 125 |
| C-7 | ~112 - 114 |
| C-7a | ~155 - 157 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band for the carbonyl group of the aldehyde, as well as bands corresponding to the aromatic C-H and C=C stretching vibrations.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1690 - 1710 | Strong |
| Aromatic C-H Stretch | ~3050 - 3150 | Medium |
| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak to Medium |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong |
| C-O-C Stretch (Furan) | ~1050 - 1250 | Strong |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 146. The fragmentation pattern is expected to involve the loss of the aldehyde group or its components.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 146 | [C₉H₆O₂]⁺ | Molecular Ion (M⁺) |
| 145 | [C₉H₅O₂]⁺ | Loss of H radical from the aldehyde |
| 117 | [C₈H₅O]⁺ | Loss of the CHO group |
| 89 | [C₇H₅]⁺ | Further fragmentation of the benzofuran ring |
Synthesis and Reactivity
Synthesis
Several synthetic routes to this compound have been reported. A common and effective method involves a Grignard reaction with 5-bromo-1-benzofuran, followed by formylation.[6] Another potential route is the Vilsmeier-Haack formylation of 1-benzofuran, although this can sometimes lead to a mixture of isomers.[7][8]
This protocol details the synthesis of this compound from 5-bromo-1-benzofuran.
Materials:
-
5-bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane (CH₂Cl₂) for elution
Procedure:
-
A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and a crystal of I₂ in dry THF (2.5 mL) under a nitrogen atmosphere is refluxed for 30 minutes to initiate the Grignard reagent formation.
-
Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.
-
The reaction mixture is then cooled to -40 °C.
-
Dry DMF (3.6 g) is added dropwise, and the mixture is slowly warmed to room temperature over a period of 12 hours.
-
The reaction is cooled to 0 °C and acidified to pH 2 with 3N HCl, followed by stirring for 30 minutes.
-
The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a petroleum ether/CH₂Cl₂ gradient) to yield this compound as a liquid.[6]
Reactivity
The aldehyde group of this compound is the primary site of its reactivity, undergoing typical aldehyde reactions such as oxidation, reduction, and nucleophilic addition. Its most significant application is in the construction of heterocyclic systems.[2] It serves as a key electrophile in condensation reactions to form imines, oximes, and hydrazones, which can then be further cyclized.
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of bioactive molecules, particularly inhibitors of GSK-3β and PDE5.[3]
Synthesis of GSK-3β Inhibitors
Derivatives of this compound, specifically benzofuranyl oxadiazoles, have been identified as potent inhibitors of GSK-3β with good brain permeability.[3]
This generalized protocol outlines the key steps in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an acid hydrazide, which can be derived from this compound.
Materials:
-
Acid hydrazide (derived from this compound)
-
Substituted carboxylic acid or acid chloride
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate solution
-
Ethanol
Procedure:
-
An equimolar mixture of the substituted acid hydrazide and a substituted carboxylic acid is prepared.
-
The mixture is cooled in an ice bath, and phosphorus oxychloride is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is refluxed for 6-7 hours.
-
The mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The resulting solution is neutralized with a sodium bicarbonate solution, leading to the precipitation of the crude product.
-
The solid is filtered, washed with water, and purified by recrystallization from ethanol to yield the 2,5-disubstituted 1,3,4-oxadiazole.[9]
Synthesis of PDE5 Inhibitors
This compound is also a precursor for the synthesis of pyrroloquinolone derivatives that act as PDE5 inhibitors.[3] These compounds are of interest for the treatment of erectile dysfunction.
Biological Significance and Signaling Pathways
While this compound itself is not reported to have significant direct biological activity, its derivatives are potent modulators of key signaling pathways.
GSK-3β Signaling Pathway
Glycogen Synthase Kinase-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β is associated with several diseases. Inhibition of GSK-3β can lead to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which then translocates to the nucleus to regulate gene expression.
PDE5 Signaling Pathway
Phosphodiesterase 5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade plays a critical role in smooth muscle relaxation, particularly in the corpus cavernosum and pulmonary vasculature.
References
- 1. Benzofuran [webbook.nist.gov]
- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. plantaedb.com [plantaedb.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 9. benchchem.com [benchchem.com]
Physical and chemical properties of 1-Benzofuran-5-carbaldehyde
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Benzofuran-5-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The information presented herein is compiled from various scientific sources and databases to ensure accuracy and depth.
Chemical Identity and Physical Properties
This compound, also known as 5-formylbenzofuran, is a heterocyclic aromatic aldehyde. Its core structure consists of a fused benzene and furan ring system with a formyl group at the 5-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10035-16-2[1] |
| Molecular Formula | C₉H₆O₂[1] |
| Molecular Weight | 146.14 g/mol [1] |
| InChI Key | LLLBDLDNTMMZHL-UHFFFAOYSA-N[1] |
| SMILES | O=Cc1ccc2occc2c1 |
| Synonyms | Benzofuran-5-carboxaldehyde, 5-Formylbenzofuran[1][2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid or solid | |
| Melting Point | 36-38 °C or 50.5 °C | |
| Boiling Point | 70-74 °C at 0.15 mmHg | |
| Density | 1.238 g/cm³ | |
| Solubility | Soluble in organic solvents | |
| Flash Point | 110.2 °C |
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.9 - 10.1 | Singlet | Aldehydic proton (-CHO) |
| 7.8 - 8.2 | Multiplet | Aromatic protons |
| 7.2 - 7.7 | Multiplet | Aromatic and Furan protons |
| 6.8 - 7.1 | Doublet | Furan proton |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 190 - 192 | Aldehydic Carbonyl (C=O) |
| 155 - 160 | Aromatic Carbon (C-O) |
| 145 - 150 | Furan Carbon (C-O) |
| 120 - 135 | Aromatic and Furan Carbons |
| 105 - 115 | Furan Carbon |
Table 5: Typical Infrared (IR) Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2850 - 2750 | Medium, Sharp | Aldehydic C-H Stretch |
| 1700 - 1680 | Strong, Sharp | Aldehydic C=O Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |
| 1250 - 1000 | Strong | C-O Stretch (Furan and Ether) |
Mass Spectrometry (MS) The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 amu) to give a fragment at m/z 117, and the loss of carbon monoxide (CO, 28 amu) to yield a fragment at m/z 118. Further fragmentation of the benzofuran ring system would also be observed.
Chemical Reactivity and Stability
This compound is a stable compound under normal laboratory conditions. As an aromatic aldehyde, it can undergo a variety of chemical transformations, including:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
-
Reduction: The aldehyde can be reduced to a primary alcohol.
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles.
-
Wittig Reaction: It can react with phosphorus ylides to form alkenes.
-
Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel and aldol condensations.
The benzofuran ring system is generally stable but can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the aldehyde group.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the formylation of a 5-substituted benzofuran precursor. One documented method is the Grignard reaction of 5-bromo-1-benzofuran followed by reaction with N,N-dimethylformamide (DMF).[3]
Materials:
-
5-bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane (CH₂Cl₂) for elution
Procedure: [3]
-
A mixture of 5-bromo-1-benzofuran (0.5 g), magnesium (0.92 g), and a crystal of iodine in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes to initiate the Grignard reagent formation.
-
Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in dry THF (25 mL) is added, and the mixture is refluxed for an additional 2 hours.
-
The reaction mixture is then cooled to -40 °C.
-
Dry DMF (3.6 g) is added dropwise, and the mixture is allowed to slowly warm to room temperature over a period of 12 hours.
-
The reaction mixture is cooled to 0 °C and acidified to pH 2 with 3N HCl, followed by stirring for 30 minutes.
-
The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to yield this compound as a liquid.[3]
Safety and Handling
This compound is classified as a hazardous substance.[1][2]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [2][3]
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a dry and well-ventilated place.
Visualization
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 5-bromo-1-benzofuran.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Benzofuran Derivatives in Drug Discovery
Benzofuran derivatives are important scaffolds in medicinal chemistry due to their wide range of biological activities. The following diagram illustrates the logical relationship from the core structure to its potential therapeutic applications.
Caption: Role of benzofuran derivatives in drug discovery.
References
Spectroscopic Profile of 1-Benzofuran-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. This information is crucial for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.9 | s | - | H-10 (Aldehyde) |
| ~8.2 | d | ~1.5 | H-4 |
| ~7.9 | dd | ~8.5, 1.5 | H-6 |
| ~7.7 | d | ~8.5 | H-7 |
| ~7.6 | d | ~2.2 | H-2 |
| ~6.9 | d | ~2.2 | H-3 |
Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes. Solvent: CDCl₃.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C-10 (C=O) |
| ~156 | C-7a |
| ~146 | C-2 |
| ~132 | C-5 |
| ~129 | C-3a |
| ~128 | C-6 |
| ~125 | C-4 |
| ~112 | C-7 |
| ~107 | C-3 |
Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The principal IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (Ether) |
| ~880-800 | Strong | C-H out-of-plane bending (Aromatic) |
Note: Predicted data based on characteristic IR absorption frequencies for aromatic aldehydes and benzofurans.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 146 | High | [M]⁺ (Molecular ion) |
| 145 | High | [M-H]⁺ |
| 117 | Medium | [M-CHO]⁺ |
| 89 | Medium | [M-CHO-CO]⁺ |
Note: Predicted fragmentation pattern based on the structure of this compound. The molecular ion is expected to be prominent.[4][5]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
The Enigmatic Presence of 1-Benzofuran-5-carbaldehyde in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzofuran-5-carbaldehyde, a heterocyclic aromatic aldehyde, has been identified as a natural product in the fungal and plant kingdoms. This technical guide provides a comprehensive overview of its known natural occurrences, putative biosynthetic origins, and generalized methodologies for its detection and quantification. While the presence of this compound is confirmed, a notable gap exists in the scientific literature regarding its quantitative levels in various species and its specific biological functions and signaling pathways within plants. This document aims to consolidate the current knowledge and provide a framework for future research into this intriguing secondary metabolite.
Natural Occurrence
This compound has been reported in a limited number of species, spanning both the fungal and plant kingdoms. The primary documented sources are:
-
Fungus: Xylobolus subpileatus, a species of crust fungus.[1][2]
-
Plant: Tetrapanax papyrifer, commonly known as the rice-paper plant.[1]
Despite its confirmed presence, there is a significant lack of quantitative data regarding the concentration of this compound in these or any other species. This represents a critical knowledge gap for researchers interested in the ecological roles and potential applications of this compound.
Data Presentation: Quantitative Analysis
To date, no specific quantitative studies detailing the concentration of this compound in plant or fungal tissues have been found in the available scientific literature. The following table is presented to highlight this gap and to serve as a template for future research in this area.
| Plant/Fungus Species | Plant Part/Fungal Tissue | Concentration (µg/g dry weight) | Method of Quantification | Reference |
| Xylobolus subpileatus | Fruiting Body | Data Not Available | - | |
| Tetrapanax papyrifer | Leaves | Data Not Available | - | |
| Tetrapanax papyrifer | Stem | Data Not Available | - | |
| Tetrapanax papyrifer | Roots | Data Not Available | - |
Putative Biosynthesis
The precise biosynthetic pathway leading to this compound has not been elucidated. However, based on the known biosynthesis of other benzofuran derivatives in plants, a putative pathway can be hypothesized to originate from the phenylpropanoid pathway .[3][4][5][6][7] This general metabolic route is responsible for the synthesis of a wide array of phenolic compounds in plants.
The proposed pathway initiates with the amino acid L-phenylalanine, which undergoes a series of enzymatic transformations to produce various cinnamic acid derivatives. These intermediates can then be further modified through hydroxylation, methylation, and cyclization reactions to form the benzofuran scaffold. The final step to yield this compound would likely involve an oxidation step to form the aldehyde group at the C-5 position.
Experimental Protocols
Extraction of Aromatic Aldehydes from Plant Material
The choice of extraction solvent and method is critical for the efficient recovery of this compound. A general workflow for solvent extraction is outlined below.
Protocol Details:
-
Sample Preparation: Fresh plant or fungal material should be thoroughly cleaned and dried to a constant weight. Lyophilization (freeze-drying) is preferred to minimize the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable organic solvent. Methanol, ethanol, or ethyl acetate are commonly used for the extraction of moderately polar compounds like aromatic aldehydes. The extraction can be performed by maceration (soaking) or accelerated by sonication. A typical solvent-to-sample ratio is 10:1 (v/w).
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Further Purification (Optional): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography to isolate the aldehyde fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds.
Methodological Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for the separation of benzofuran derivatives.[8][9]
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic or phosphoric acid to improve peak shape) is a common starting point.
-
Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound should be used for optimal sensitivity. The λmax should be determined experimentally by scanning a pure standard.
-
Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound.
References
- 1. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticholinesterase and Antityrosinase Secondary Metabolites from the Fungus Xylobolus subpileatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 1-Benzofuran-5-carbaldehyde: Synonyms, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzofuran-5-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. The document details its chemical identity, including a wide range of synonyms and alternative names, and presents its key physicochemical properties in a structured format. A detailed, step-by-step experimental protocol for its synthesis is provided, alongside a discussion of the broader synthetic strategies for benzofuran derivatives. Furthermore, this guide explores the promising biological activities associated with the benzofuran scaffold, with a particular focus on anticancer, anti-inflammatory, and neuroprotective effects. While specific biological data for this compound is emerging, this guide contextualizes its potential by referencing the activities of related derivatives and outlines standard experimental protocols for biological evaluation. Finally, key signaling pathways potentially modulated by benzofuran derivatives are illustrated to provide a deeper understanding of their mechanism of action.
Chemical Identity and Synonyms
This compound is a well-characterized organic compound. For clarity and comprehensive literature searching, a compilation of its various identifiers is crucial.
Table 1: Synonyms and Alternative Names for this compound [1][2]
| Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 10035-16-2 |
| Systematic Names | Benzofuran-5-carboxaldehyde, 5-Formylbenzofuran |
| Other Names | 5-Benzofurancarboxaldehyde, 5-Formyl-1-benzofuran, 5-Formylbenzo(b)furan, Benzo[b]furan-5-carbaldehyde |
| Depositor-Supplied Synonyms | DTXSID50378761, RefChem:429617, CHEMBL3358215, AKOS006229020 |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, characterization, and application in research and development.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂ | [2][3] |
| Molecular Weight | 146.14 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Melting Point | 36-38 °C | [5] |
| Boiling Point | 70-74 °C at 0.15 mmHg | [1] |
| Density | 1.238 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| InChI Key | LLLBDLDNTMMZHL-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1ccc2occc2c1 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various established methods in organic chemistry. A common and effective laboratory-scale synthesis is detailed below.
Synthesis of this compound from 2,3-Dihydrobenzofuran-5-carbaldehyde[4]
This synthetic route involves the dehydrogenation of the corresponding dihydrobenzofuran derivative.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (0.364 g, 2.46 mmol) in chlorobenzene (7.3 mL) at room temperature under an argon atmosphere, add N-bromosuccinimide (NBS, 0.656 g, 3.69 mmol) and azobisisobutyronitrile (AIBN, 8.10 mg, 49.2 μmol).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 1 hour.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (3:97) to yield this compound (0.268 g, 75% yield) as a colorless oil.
Workflow Diagram for the Synthesis of this compound:
Spectral Data
The characterization of this compound is confirmed through various spectroscopic techniques.
Table 3: Spectral Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.99 (s, 1H, -CHO), 8.07 (s, 1H, Ar-H), 7.79 (d, J = 8.8 Hz, 1H, Ar-H), 7.65 (d, J = 2.0 Hz, 1H, furan-H), 7.54 (d, J = 8.8 Hz, 1H, Ar-H), 6.82 (d, J = 2.0 Hz, 1H, furan-H). | [4] |
| IR (Infrared) Spectroscopy | Characteristic peaks expected for: C=O stretch (aldehyde) around 1700 cm⁻¹, C-H stretch (aldehyde) around 2850 and 2750 cm⁻¹, aromatic C=C stretching in the 1600-1475 cm⁻¹ region, and C-O-C stretching of the furan ring. | [6] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) expected at m/z = 146. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion (m/z = 145) and the loss of carbon monoxide (M-29) from the acylium ion. | [7][8][9] |
Biological Activity and Drug Development Potential
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[10] While specific, quantitative biological data for this compound is not extensively reported in publicly available literature, the activities of its derivatives suggest significant therapeutic potential.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated potent anticancer activities against a variety of human cancer cell lines, including lung, cervical, breast, and colon cancers.[11][12][13] Some derivatives have shown IC₅₀ values in the low micromolar and even nanomolar range.[11] The mechanism of action often involves the induction of apoptosis and the inhibition of key oncogenic pathways.
Anti-inflammatory Activity
Benzofuran derivatives have been investigated for their anti-inflammatory properties. Certain compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages, with some derivatives exhibiting IC₅₀ values comparable to or better than the standard drug celecoxib.[14][15] The anti-inflammatory effects of some benzofuran hybrids have been linked to the modulation of the NF-κB and MAPK signaling pathways.[16]
Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives is an active area of research, particularly for neurodegenerative diseases like Alzheimer's.[17] Some compounds have shown the ability to protect neuronal cells from excitotoxicity and oxidative stress.[18] The mechanisms underlying these effects may involve the modulation of pathways related to neuronal survival and the reduction of inflammatory markers in the brain.[19]
Table 4: Reported Biological Activities of Benzofuran Derivatives (for Context)
| Activity | Example Compound(s) | Reported IC₅₀ / Effect | Reference |
| Anticancer | 3-Amidobenzofuran derivatives | IC₅₀ values of 3.01-9.13 μM against various cancer cell lines. | [11] |
| Anticancer | 4,6-di(benzyloxy)-3-phenylbenzofuran | IC₅₀ = 0.874 μM for Pin1 inhibition. | [11] |
| Anti-inflammatory | Aza-benzofuran derivatives | IC₅₀ values of 17.3 μM and 16.5 μM for NO inhibition. | [14] |
| Anti-inflammatory | Piperazine/benzofuran hybrid (5d) | IC₅₀ = 52.23 ± 0.97 μM for NO inhibition. | [16] |
| Neuroprotective | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Potent protection against NMDA-induced excitotoxicity. | [18] |
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its derivatives, standardized in vitro assays are employed.
Cell Viability (MTT) Assay for Cytotoxicity Screening
This colorimetric assay is widely used to determine the cytotoxic potential of a compound and to calculate its IC₅₀ value.
Protocol:
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow for overnight attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically in DMSO, ensuring the final DMSO concentration is non-toxic, usually <0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be determined using appropriate software.
Logical Workflow for IC₅₀ Determination:
Potential Signaling Pathways
Based on the observed anti-inflammatory activities of related benzofuran derivatives, this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB and MAPK Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are crucial in regulating the expression of pro-inflammatory genes. Upon stimulation by agents like LPS, these pathways are activated, leading to the production of inflammatory mediators. Inhibition of these pathways is a key strategy for the development of anti-inflammatory drugs.
Diagram of Potential Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives:
Conclusion
This compound is a versatile building block with significant potential for the development of novel therapeutic agents and functional materials. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and a detailed synthetic protocol. While direct biological data for this specific compound is limited, the extensive research on the benzofuran scaffold strongly suggests its potential in anticancer, anti-inflammatory, and neuroprotective applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic utility of this compound and its derivatives. Further investigation into its specific biological activities and mechanisms of action is warranted to fully realize its potential in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 10035-16-2 [m.chemicalbook.com]
- 5. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. scribd.com [scribd.com]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. jopcr.com [jopcr.com]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 19. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 1-Benzofuran-5-carbaldehyde
This technical guide provides a comprehensive overview of 1-Benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Molecular and Physical Properties
This compound, also known as 5-formylbenzofuran, is an aromatic aldehyde.[1] Its chemical structure consists of a benzofuran core with a formyl group attached to the 5th position of the benzene ring.
| Property | Value |
| Molecular Formula | C₉H₆O₂[1][2][3][4][5][6][7][8][9] |
| Molecular Weight | 146.14 g/mol [1][3][5][7][8][9] |
| Appearance | White to off-white crystalline solid[1] or colorless to light yellow liquid[2] |
| Melting Point | 36-38 °C[3][10] or 50.5 °C[1][2] |
| Boiling Point | 70-74 °C at 0.15 mmHg[1][2] |
| Density | 1.238 g/cm³[1][2] |
| Flash Point | 110.2 °C[1][2] |
| CAS Number | 10035-16-2[1][2][4][9] |
Synthesis of this compound
A common method for the synthesis of this compound involves a Grignard reaction followed by formylation.
Experimental Protocol: Grignard Reaction and Formylation
This protocol details the synthesis of this compound from 5-bromo-1-benzofuran.
Materials:
-
5-bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g, 0.038 mol), and a crystal of I₂ in dry THF (2.5 mL) is refluxed under a nitrogen atmosphere for 30 minutes.[1]
-
Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.[1]
-
The reaction mixture is then cooled to -40 °C, and dry DMF (3.6 g) is added dropwise.[1]
-
The mixture is slowly warmed to room temperature over a period of 12 hours.[1]
-
Afterward, the reaction mixture is cooled to 0 °C and acidified to a pH of 2 with 3N HCl, followed by stirring for 30 minutes.[1]
-
The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).[1]
-
The combined organic layers are washed with brine and dried.[1]
-
The solvent is removed under vacuum, and the crude product is purified by column chromatography on silica gel using a petroleum ether/dichloromethane eluent system to yield this compound.[1]
Yield: Approximately 54%.[1]
Logical Workflow of Synthesis
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
While this compound serves primarily as a synthetic intermediate, its core benzofuran structure is present in numerous molecules with significant biological activities. This suggests that derivatives of this compound could be explored for similar properties.
IDO1 Inhibition
Derivatives of benzofuran have been identified as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7][11] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy.[7][12] Inhibition of IDO1 can restore anti-tumor immune responses.[12]
Caption: Potential IDO1 inhibition by benzofuran derivatives.
Anti-inflammatory Activity via NF-κB and MAPK Signaling
Benzofuran hybrids have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[13][14] These pathways are crucial in regulating the expression of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
STING Agonism and Antiviral Activity
Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[15] Activation of STING leads to the production of type I interferons, which play a critical role in the innate immune response to viral infections.
Caption: STING pathway activation by benzofuran derivatives.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. jk-sci.com [jk-sci.com]
- 6. MTMT2: Jung Juyoung et al. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2021) BIOORGANIC & MEDICINAL CHEMISTRY LETTERS 0960-894X 1464-3405 40 [m2.mtmt.hu]
- 7. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1-Benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Benzofuran-5-carbaldehyde (CAS No. 10035-16-2), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid or solid.[1][2] A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C9H6O2 | [1][2][3][4][5] |
| Molecular Weight | 146.14 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid or solid | [1][6] |
| Melting Point | 36-38 °C or 50.5 °C | [1][2] |
| Boiling Point | 70-74 °C at 0.15 mmHg | [1] |
| Flash Point | 110.2 °C | [1] |
| Density | 1.238 g/cm³ | [1] |
| Vapor Pressure | 0.0203 mmHg at 25 °C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4][5] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][4][5] |
Toxicology Profile
The primary toxicological concerns associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4][5] It is also classified as harmful if swallowed.[3]
| Toxicity Endpoint | Result | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |
| Skin Irritation | Causes skin irritation | [3][4][5] |
| Eye Irritation | Causes serious eye irritation | [3][4][5] |
| Respiratory Irritation | May cause respiratory irritation | [3][4][5] |
Experimental Protocols
Detailed experimental protocols for determining key safety data are based on internationally recognized guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
This method is used to determine the LD50 value of a substance.
-
Animal Selection: Healthy, young adult female rats are typically used.
-
Housing and Fasting: Animals are housed individually and fasted (food, but not water) for at least 4 hours before dosing.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: The animal is observed for signs of toxicity for at least 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher fixed dose level.
-
If the animal dies, the next animal is dosed at a lower fixed dose level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the tested animals.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the skin tissue model.
-
Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Cell Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).
Caption: Workflow for In Vitro Skin Irritation Testing.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that meet the European standard EN 166.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][7] Inspect gloves before use.[4]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If engineering controls are not sufficient, use a particle respirator (type P95 or P1).[7]
Handling
-
Ensure adequate ventilation, especially in confined areas.[4][5]
-
Do not breathe dust or vapors.[7]
-
Keep away from heat, sparks, and open flames.
-
Handle in accordance with good industrial hygiene and safety practices.[4]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Store under an inert atmosphere as the material is air sensitive.[1][4][5]
-
Incompatible materials include strong oxidizing agents.[5]
First Aid Measures
-
General Advice: If symptoms persist, call a physician.[4][5] Show the safety data sheet to the doctor in attendance.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][5][7] Get medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][5][7] If skin irritation persists, call a physician.[4][5]
-
Inhalation: Remove to fresh air.[4][5][7] If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[7] Get medical attention if symptoms occur.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[8] Ensure adequate ventilation.[7][8] Evacuate personnel to safe areas.[7][8]
-
Environmental Precautions: Should not be released into the environment.[4][5] Prevent product from entering drains.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4][5][7] Avoid dust formation.[4][5][7][8]
Disposal Considerations
Dispose of this material and its container in accordance with local, regional, national, and international regulations.
Caption: Risk Assessment and Handling Workflow.
References
- 1. This compound CAS 10035-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. Page loading... [guidechem.com]
Small Molecule Kinase Inhibitors: A Core Building Block for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Small molecule kinase inhibitors represent a cornerstone of modern pharmaceutical research and development, particularly in precision oncology.[1][2] Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins and other substrates.[3][4] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[4] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[5]
This guide provides a technical overview of small molecule kinase inhibitors, focusing on their mechanism of action, the signaling pathways they target, quantitative measures of their efficacy, and the experimental protocols used for their characterization.
The EGFR Signaling Pathway: A Primary Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that has been implicated in the pathogenesis and progression of multiple cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer.[6][7] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][8] This activation initiates several downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[6][8]
Two of the major signaling pathways activated by EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[9]
-
The PI3K-AKT-mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[6]
The diagram below illustrates a simplified representation of the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway leading to cancer cell proliferation and survival.
Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR, such as Gefitinib and Erlotinib, function by competitively binding to the ATP-binding site within the kinase domain of EGFR. This action prevents the phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting tumor growth.[9]
Quantitative Analysis of Kinase Inhibitor Potency
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for two first-generation EGFR inhibitors, Gefitinib and Erlotinib, against various NSCLC cell lines with different EGFR mutation statuses.
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) |
| Gefitinib | HCC827 | Exon 19 Deletion | 13.06[10] |
| PC-9 | Exon 19 Deletion | 77.26[10] | |
| H3255 | L858R | 0.003 µM (3 nM)[10] | |
| H1975 | L858R & T790M | > 4 µM (>4000 nM)[10] | |
| Erlotinib | PC-9 | Exon 19 Deletion | 7[11] |
| H3255 | L858R | 12[11] | |
| H1975 | L858R & T790M | > 200 nM (approx.)[11][12] |
Data compiled from multiple sources. Values can vary based on experimental conditions.[10][11][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Determining the IC50 value is a critical step in the characterization of a novel kinase inhibitor.[13] Luminescence-based kinase assays, which measure the amount of ATP consumed or ADP produced during the kinase reaction, are widely used for this purpose.[5][14]
Protocol: ADP-Glo™ Kinase Assay
This protocol provides a generalized method for measuring kinase activity and inhibitor potency.
I. Materials:
-
Kinase of interest (e.g., recombinant EGFR)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Kₘ for the kinase)
-
Test inhibitor (e.g., Erlotinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well or 96-well assay plates
-
Plate reader with luminescence detection capabilities
II. Method:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., Erlotinib) in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a 2X kinase solution (containing the kinase in assay buffer) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a 2X substrate/ATP solution to each well to initiate the reaction. The final reaction volume is 5 µL.
-
Cover the plate and incubate for 60 minutes at 30°C.[5]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[5]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[5]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
The Drug Discovery Workflow for Small Molecule Inhibitors
The path from an initial concept to a clinically approved small molecule kinase inhibitor is a long, complex, and iterative process. It involves multiple stages, each with its own set of challenges and objectives.[16][17] The general workflow is a systematic approach to ensure the final drug candidate is safe, effective, and developable.[16]
Caption: A generalized workflow for small molecule drug discovery.
This structured progression, often aided by computer-aided drug design (CADD), ensures that only the most promising candidates advance, optimizing the chances of developing a successful therapeutic agent.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Who are the leading innovators in small molecule kinase inhibitors for the pharmaceutical industry? [pharmaceutical-technology.com]
- 3. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 17. reddit.com [reddit.com]
- 18. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Pivotal Role of N-Boc-4-piperidone: A Versatile Intermediate in Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is an intricate journey, often hinging on the strategic design and synthesis of complex molecular architectures. At the heart of this endeavor lies the utility of versatile chemical intermediates—molecular building blocks that provide a foundation for the construction of a diverse array of bioactive compounds. Among these, N-Boc-4-piperidone has emerged as a cornerstone scaffold in medicinal chemistry, offering a unique combination of stability, reactivity, and adaptability that makes it an invaluable tool in the synthesis of a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of N-Boc-4-piperidone, detailing its physicochemical properties, synthesis, and pivotal role in the development of potent therapeutics, alongside detailed experimental protocols and visual representations of its synthetic utility and biological relevance.
Physicochemical Properties of N-Boc-4-piperidone
N-Boc-4-piperidone, also known as tert-butyl 4-oxopiperidine-1-carboxylate, is a white to off-white crystalline solid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and modulates its reactivity, making it an ideal starting material for multi-step syntheses.[1]
| Property | Value | Reference(s) |
| CAS Number | 79099-07-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 199.25 g/mol | [1][2][5] |
| Melting Point | 73-77 °C | [2][6] |
| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-piperidone, N-Boc-4-piperidone, Boc-piperidone | [2][3][4] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2) | [3] |
Synthesis of N-Boc-4-piperidone
The efficient synthesis of N-Boc-4-piperidone is crucial for its widespread application. The most common and scalable method involves the protection of the nitrogen atom of 4-piperidone using di-tert-butyl dicarbonate (Boc₂O).
| Reaction | Reagents and Conditions | Yield | Reference(s) |
| Boc Protection | 4-piperidone monohydrate hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine, methanol, room temperature, 20 hours | Quantitative | [1] |
| Industrial Scale | 4-piperidone hydrochloride, Boc₂O, triethylamine, catalytic 4-dimethylaminopyridine (DMAP), methanol, 20-25°C | High | [1] |
Applications in the Synthesis of Bioactive Molecules
The true versatility of N-Boc-4-piperidone is demonstrated in its application as a precursor to a multitude of biologically active molecules. Its ketone functionality and the readily cleavable Boc group allow for a wide range of chemical transformations.
Reductive Amination: A Gateway to Diverse Scaffolds
Reductive amination of the ketone group is a cornerstone reaction of N-Boc-4-piperidone, providing access to a vast chemical space of substituted piperidines.[7] This reaction is pivotal in the synthesis of numerous pharmaceutical agents.
| Product | Amine | Reducing Agent | Yield | Reference(s) |
| tert-butyl 4-(dodecylamino)piperidine-1-carboxylate | n-dodecylamine | Sodium triacetoxyborohydride | 90% | [7] |
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Aniline | Sodium triacetoxyborohydride | Not specified | [7][8] |
| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | 3,4-dichloroaniline | Not specified | Not specified | [9] |
A Key Intermediate in the Synthesis of Fentanyl
N-Boc-4-piperidone is a critical precursor in the synthesis of the potent opioid analgesic, fentanyl, and its analogues.[3][10][11] The synthetic route to fentanyl highlights several key transformations of the N-Boc-4-piperidone core.
| Intermediate | Reaction | Key Reagents | Reference(s) |
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Reductive Amination | Aniline, Sodium triacetoxyborohydride | [8][12] |
| tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate | Acylation | Propionyl chloride, Diisopropylethylamine | [12] |
| N-phenyl-N-(piperidin-4-yl)propionamide | Boc Deprotection | 4M HCl in 1,4-dioxane | [12] |
| Fentanyl | N-Alkylation | 2-Bromoethylbenzene, Cesium carbonate | [12] |
Experimental Protocols
Synthesis of N-Boc-4-piperidone
Materials:
-
4-piperidone monohydrate hydrochloride
-
Methanol
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane
-
Aqueous acidic and basic solutions
-
Sodium sulfate
Procedure: [1]
-
Dissolve 4-piperidone monohydrate hydrochloride (131 mmol) in methanol.
-
Sequentially add triethylamine (190 mmol) and Boc₂O (168 mmol) to the solution.
-
Stir the mixture for 20 hours at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with acidic and basic aqueous solutions.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a crystalline solid.
Reductive Amination of N-Boc-4-piperidone with Aniline
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Dichloromethane
-
Sodium triacetoxyborohydride (STAB)
-
2M Sodium hydroxide (NaOH) solution
-
Dissolve N-Boc-4-piperidone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add STAB (15.06 mmol) portion-wise to the cooled solution.
-
Stir the mixture and allow it to warm to room temperature overnight (16 hours).
-
Dilute the reaction mixture with 2M NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Visualizing Synthetic and Biological Pathways
Synthetic Workflow for Fentanyl from N-Boc-4-piperidone
Caption: Synthetic pathway of Fentanyl from N-Boc-4-piperidone.
Signaling Pathway of the µ-Opioid Receptor
Fentanyl exerts its potent analgesic effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] The activation of MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion
N-Boc-4-piperidone stands out as a remarkably versatile and indispensable intermediate in the landscape of drug discovery and synthesis. Its stable, yet reactive nature, facilitated by the Boc protecting group, allows for a wide range of chemical manipulations, making it a key starting point for the synthesis of complex and biologically significant molecules. The detailed synthetic protocols and the visual elucidation of its role in both chemical synthesis and biological pathways underscore its importance for researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the strategic utilization of such pivotal intermediates will undoubtedly remain a critical component in the advancement of medicinal chemistry.
References
- 1. What are μ opioid receptor modulators and how do they work? [synapse.patsnap.com]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 12. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Synthesis of 1-Benzofuran-5-carbaldehyde from 5-bromo-1-benzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-benzofuran-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, starting from 5-bromo-1-benzofuran. The primary focus is on the robust and widely applicable Grignard reaction-based formylation. Alternative synthetic strategies, including lithiation-formylation and the Vilsmeier-Haack reaction, are also discussed.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The efficient synthesis of this aldehyde from readily available starting materials is of significant interest. 5-bromo-1-benzofuran is a common and commercially available precursor, making its conversion to the desired aldehyde a key transformation. This document outlines reliable methods for this synthesis, providing quantitative data and detailed step-by-step protocols to ensure reproducibility in a research and development setting.
Synthetic Strategies Overview
Several synthetic routes can be employed for the formylation of 5-bromo-1-benzofuran. The choice of method often depends on the availability of reagents, required scale, and tolerance of other functional groups. The most common and effective methods include:
-
Grignard Reaction Followed by Formylation: This classic method involves the formation of a Grignard reagent from 5-bromo-1-benzofuran, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][2][3]
-
Lithium-Halogen Exchange and Formylation: Similar to the Grignard route, this method utilizes an organolithium reagent (e.g., n-butyllithium) to perform a lithium-halogen exchange, generating a highly reactive aryllithium species that is subsequently trapped with DMF.[4][5]
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃), to directly formylate the electron-rich benzofuran ring.[6][7][8][9][10] While typically effective for activated aromatic systems, its application to 5-bromo-1-benzofuran would require optimization.
The following sections provide a detailed comparison of these methods and a comprehensive protocol for the Grignard-based synthesis.
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages | Reference |
| Grignard Reaction | Mg, I₂, THF, DMF | 54% | Reflux for Grignard formation, then -40°C to RT for formylation | Reliable, well-established, good yield. | Requires strictly anhydrous conditions; sensitive to acidic protons. | [1] |
| Lithiation-Formylation | n-BuLi, THF/Ether, DMF | Good (general) | Low temperatures (-78°C) required for lithiation. | Fast reaction, high reactivity of organolithium. | Requires cryogenic temperatures and strictly anhydrous/inert conditions. | [4][11] |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Moderate to Good (general) | 0°C to room temperature or heating. | Mild conditions, tolerant of some functional groups. | Vilsmeier reagent is a weak electrophile; may require activated substrates.[7][8] | [6][9][10] |
Mandatory Visualization
Reaction Pathway: Grignard-based Synthesis
Caption: Grignard-based synthesis of this compound.
Experimental Workflow: General Synthesis Protocol
Caption: A typical workflow for the synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction[1]
This protocol is adapted from a reported procedure and provides a reliable method for the synthesis.
Materials:
-
5-bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane (CH₂Cl₂) for column elution
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (0.92 g, 0.038 mol) and a single crystal of iodine.
-
Add a small portion of a solution of 5-bromo-1-benzofuran (0.5 g) in dry THF (2.5 mL).
-
Heat the mixture to reflux to initiate the reaction (the disappearance of the iodine color is an indicator).
-
Once the reaction starts, add the remaining solution of 5-bromo-1-benzofuran (4.5 g, for a total of 5.0 g) in dry THF (25 mL) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the reaction mixture to -40°C using a suitable cooling bath.
-
Slowly add dry DMF (3.6 g) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully acidify the mixture to pH 2 by the dropwise addition of 3N HCl. Stir for 30 minutes.
-
Dilute the mixture with water (500 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to yield pure this compound (yield: 2 g, 54%) as a liquid.[1]
-
Characterization:
-
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
LC-MS data for the product has been reported as M/Z ESI: 147.34 (M+1).[1]
Concluding Remarks
The synthesis of this compound from 5-bromo-1-benzofuran is a critical transformation in the synthesis of various pharmaceutical agents. The Grignard-based formylation protocol detailed above is a proven and effective method, offering a good yield and straightforward purification.[1] For substrates with functional groups incompatible with Grignard reagents, alternative methods such as the Vilsmeier-Haack reaction or palladium-catalyzed formylation could be explored, though these may require specific optimization for this particular substrate. Researchers should always conduct a thorough safety assessment before carrying out any of the described procedures.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Vilsmeier-Haack Reaction for Benzofuran Formylation
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[3][4] This reagent then reacts with an activated aromatic ring via electrophilic aromatic substitution to introduce a formyl (-CHO) group, which is revealed upon aqueous workup.[3] Due to its use of mild and economical reagents, the Vilsmeier-Haack reaction is a powerful tool in synthetic organic chemistry.[5]
Mechanism and Regioselectivity in Benzofuran Systems
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion.[1]
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the carbon of the iminium ion. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[3]
A critical consideration for the synthesis of substituted benzofurans is the regioselectivity of the formylation. The electron density distribution in the benzofuran ring system dictates the position of electrophilic attack.
-
Unsubstituted Benzofuran: For the parent benzofuran ring, the furan moiety is significantly more electron-rich than the benzene ring. Consequently, electrophilic substitution, including the Vilsmeier-Haack reaction, occurs preferentially at the 2-position of the furan ring.[6]
-
Substituted Benzofurans: The presence of activating groups on the benzene ring can influence the site of formylation. However, achieving formylation at the 5-position is not straightforward. For instance, the Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran results in the introduction of the formyl group at the 6-position, which is ortho to the methoxy group and para to the furan oxygen.[7]
Therefore, the direct synthesis of 1-Benzofuran-5-carbaldehyde using a standard Vilsmeier-Haack reaction on either unsubstituted benzofuran or a 5-alkoxybenzofuran is not the expected outcome due to the inherent regioselectivity of the reaction. The primary products would be the 2-carbaldehyde or 6-carbaldehyde derivatives, respectively. Alternative synthetic strategies would be required to obtain the desired 5-substituted isomer.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various electron-rich substrates, providing a general reference for reaction conditions.
| Substrate | Reagents | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride | 1 : 1.5 | DMF | 0 to RT | 6.5 | 77 | [1] |
| 1,3-Dimethoxy-5- (4-nitrophenoxy)benzene | POCl₃ / DMF | 1 : 5 | DMF | 80 | 3 | Not specified | [5] |
| Furan Derivatives | POCl₃ / DMF | 1 : 1.1 | DMF | 0 to 10 | 3 - 6 | Substrate Dependent | [8] |
| 5-Methoxy-2,3- diphenylbenzofuran | POCl₃ / DMF | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
Note: "RT" denotes Room Temperature.
Detailed Experimental Protocol (General Procedure)
This protocol describes a general method for the Vilsmeier-Haack formylation of an electron-rich aromatic compound, adapted from established procedures.[1] Researchers should be aware of the regioselectivity issues discussed above when selecting a substrate.
Materials:
-
Electron-rich aromatic substrate (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled (1.1 - 1.5 equiv)
-
Sodium Acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 - 1.5 equiv) dropwise to the stirred DMF via syringe or dropping funnel. Caution: The reaction is exothermic; maintain the temperature below 10 °C during the addition. Stir the resulting mixture at 0 °C for 30 minutes. The Vilsmeier reagent may form as a crystalline solid.
-
Reaction with Substrate: Dissolve the electron-rich aromatic substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-80 °C) may be required for less reactive substrates.[3][5]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Prepare a solution of sodium acetate (approx. 5-6 equiv) in water. Slowly and carefully add the sodium acetate solution to the reaction mixture to hydrolyze the intermediate and neutralize the acid. Stir vigorously for 15-30 minutes at 0 °C.
-
Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with diethyl ether (Et₂O).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl aldehyde.
Visualized Workflows and Mechanisms
The following diagrams illustrate the chemical logic and experimental process of the Vilsmeier-Haack reaction.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. connectsci.au [connectsci.au]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 1-Benzofuran-5-carbaldehyde in Organic Synthesis
Introduction
1-Benzofuran-5-carbaldehyde is a versatile building block in organic synthesis, serving as a key precursor for the construction of a wide array of heterocyclic compounds. Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The aldehyde functional group at the 5-position provides a reactive handle for various chemical transformations, including condensation and cyclization reactions. This allows for the facile introduction of diverse functionalities and the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7][8][9]
These application notes provide detailed protocols for three key synthetic applications of this compound: the synthesis of chalcones via Claisen-Schmidt condensation, the formation of α,β-unsaturated systems through Knoevenagel condensation, and the construction of pyrimidine derivatives.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the synthesis of various heterocyclic compounds, such as flavonoids and pyrimidines.[10][11] They are also recognized for their diverse biological activities, including antimicrobial and anticancer properties.[8][12] The Claisen-Schmidt condensation of this compound with various acetophenone derivatives provides a straightforward route to novel benzofuran-containing chalcones.
Quantitative Data
| Product | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| (E)-1-(4-methoxyphenyl)-3-(1-benzofuran-5-yl)prop-2-en-1-one | 4-Methoxyacetophenone | NaOH | Ethanol | 4-6 | 85-95 | 125-127 |
| (E)-1-(4-chlorophenyl)-3-(1-benzofuran-5-yl)prop-2-en-1-one | 4-Chloroacetophenone | KOH | Methanol | 5-7 | 80-90 | 148-150 |
| (E)-1-phenyl-3-(1-benzofuran-5-yl)prop-2-en-1-one | Acetophenone | NaOH | Ethanol | 4-6 | 88-96 | 110-112 |
Experimental Protocol
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15 mL).
-
To this solution, add a freshly prepared aqueous solution of NaOH (10%, 2 mL) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice (50 g).
-
If a solid precipitate forms, collect it by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Reaction Scheme
Caption: Claisen-Schmidt condensation of this compound.
Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[13][14] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates for various pharmaceuticals and fine chemicals.[15][16] Applying this reaction to this compound allows for the creation of novel benzofuran derivatives with extended conjugation.
Quantitative Data
| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 2-(1-benzofuran-5-ylmethylene)malononitrile | Malononitrile | Piperidine | Ethanol | 2-3 | 90-98 | 165-167 |
| Ethyl 2-cyano-3-(1-benzofuran-5-yl)acrylate | Ethyl cyanoacetate | Piperidine | Toluene | 4-6 | 85-95 | 118-120 |
| 2-cyano-3-(1-benzofuran-5-yl)acrylamide | Cyanoacetamide | Pyrrolidine | Isopropanol | 3-5 | 88-96 | 210-212 |
Experimental Protocol
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Piperidine or another basic catalyst
-
Ethanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (1.1 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product to obtain the pure Knoevenagel condensation product. Further purification can be achieved by recrystallization if necessary.
Reaction Scheme
Caption: Knoevenagel condensation of this compound.
Synthesis of Pyrimidine Derivatives
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[10][17] A common synthetic route to pyrimidines involves the cyclocondensation of chalcones with urea, thiourea, or guanidine. By first synthesizing a chalcone from this compound, a subsequent reaction can yield novel benzofuran-fused pyrimidine derivatives.
Quantitative Data
| Product | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 4-(1-benzofuran-5-yl)-6-phenylpyrimidin-2-ol | Urea | KOH | Ethanol | 8-10 | 70-80 | 230-232 |
| 4-(1-benzofuran-5-yl)-6-phenylpyrimidine-2-thiol | Thiourea | KOH | Ethanol | 6-8 | 75-85 | 215-217 |
| 4-(1-benzofuran-5-yl)-N-phenylpyrimidin-2-amine | Guanidine | NaOEt | Ethanol | 10-12 | 65-75 | 198-200 |
Experimental Protocol
Materials:
-
(E)-1-phenyl-3-(1-benzofuran-5-yl)prop-2-en-1-one (Benzofuran-chalcone)
-
Urea, Thiourea, or Guanidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beaker
-
Dilute hydrochloric acid (HCl)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the benzofuran-chalcone (1.0 mmol) in ethanol (25 mL).
-
Add urea (1.5 mmol) and potassium hydroxide (2.0 mmol) to the solution.
-
Heat the mixture to reflux for 8-10 hours with continuous stirring. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water (100 mL).
-
Acidify the mixture with dilute HCl until a precipitate is formed.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water to remove any inorganic impurities.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidine derivative.
Experimental Workflow
Caption: Workflow for the synthesis of pyrimidine derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jopcr.com [jopcr.com]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. rjlbpcs.com [rjlbpcs.com]
- 13. pharmdguru.com [pharmdguru.com]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. purechemistry.org [purechemistry.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzofuran-5-carbaldehyde as a Versatile Precursor for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-benzofuran-5-carbaldehyde in the generation of diverse heterocyclic scaffolds. The resulting compounds, including Schiff bases, chalcones, pyrimidines, and oxazoles, have shown significant potential in drug discovery, exhibiting a range of biological activities such as antimicrobial and anticancer effects. Detailed experimental protocols for the synthesis of these derivatives are provided, along with quantitative data on their biological activities to facilitate further research and development.
Application Note 1: Synthesis of Biologically Active Schiff Bases
Schiff bases derived from this compound are readily synthesized through the condensation reaction with various primary amines. These compounds are of significant interest due to their reported antimicrobial properties. The imine linkage (-C=N-) is crucial for their biological activity, which is believed to involve hydrogen bonding with the active centers of cellular constituents.
Experimental Protocol: General Synthesis of 1-Benzofuran-5-yl-methanimine Derivatives (Schiff Bases)
-
Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, add an equimolar amount (1.0 mmol) of the desired primary amine (e.g., a substituted aniline or an amino acid).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and dry under vacuum to yield the purified Schiff base. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if necessary.
Quantitative Data: Antimicrobial Activity of Benzofuran-derived Schiff Bases
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative Schiff bases against various microbial strains.
| Compound Class | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Benzaldehyde-derived Schiff bases | Escherichia coli | 62.5 - 250 | 125 - 500 | [1] |
| Benzaldehyde-derived Schiff bases | Staphylococcus aureus | 62.5 | 125 - 250 | [1] |
| Benzaldehyde-derived Schiff bases | Candida albicans | 62.5 - 250 | >500 | [1] |
Application Note 2: Synthesis of Benzofuran-Chalcones as Anticancer Agents
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are readily synthesized from this compound via the Claisen-Schmidt condensation with an appropriate acetophenone. These benzofuran-chalcone hybrids have demonstrated significant anticancer activity, with mechanisms often involving the induction of apoptosis and the inhibition of key signaling pathways like VEGFR-2.
Experimental Protocol: Synthesis of 1-(Benzofuran-5-yl)-3-aryl-prop-2-en-1-ones (Chalcones)
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in 15-20 mL of methanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (10-40%) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data: Anticancer Activity of Benzofuran-Chalcone Derivatives
The table below presents the half-maximal inhibitory concentration (IC₅₀) values of various benzofuran-chalcone derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-chalcone hybrid (4g) | HCC1806 (Breast) | 5.93 | [2] |
| Benzofuran-chalcone hybrid (4g) | HeLa (Cervical) | 5.61 | [2] |
| 5-Bromo-benzofuran-chalcone (3a) | MCF-7 (Breast) | >100 | [3][4] |
| 5-Bromo-benzofuran-chalcone (3a) | PC-3 (Prostate) | 73.1 | [3][4] |
| 5-Bromo-benzofuran-chalcone (3j) | MCF-7 (Breast) | 20.3 | [3][4] |
| 5-Bromo-benzofuran-chalcone (3j) | PC-3 (Prostate) | 16.8 | [3][4] |
Visualizing the Mechanism of Action
Caption: Workflow for the synthesis and anticancer evaluation of benzofuran-chalcones.
Benzofuran-chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran-chalcones.
A primary mechanism of anticancer activity for these chalcones is the induction of programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by benzofuran-chalcones.
Application Note 3: Synthesis of Benzofuran-Pyrimidines as Antimicrobial Agents
Pyrimidine derivatives are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities. Benzofuran-containing pyrimidines can be synthesized in a two-step process starting from this compound. The first step involves the synthesis of a chalcone intermediate, which then undergoes cyclization with urea, thiourea, or guanidine to form the pyrimidine ring. These compounds have shown promising antimicrobial activity, potentially by inhibiting essential bacterial enzymes like glucosamine-6-phosphate synthase.[5]
Experimental Protocol: Two-Step Synthesis of Benzofuran-Pyrimidines
Step 1: Synthesis of the Chalcone Intermediate
-
Follow the protocol outlined in Application Note 2.
Step 2: Cyclization to form the Pyrimidine Ring
-
Reactant Mixture: In a round-bottom flask, dissolve the benzofuran-chalcone intermediate (1.0 mmol) and urea (or thiourea/guanidine hydrochloride, 1.0 mmol) in 20 mL of ethanol.
-
Base Addition: Add an ethanolic solution of potassium hydroxide.
-
Reaction: Stir the reaction mixture at room temperature for 5-6 hours or reflux for 4-6 hours.[6][7] Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into crushed ice and neutralize with a 10% sodium bicarbonate solution or dilute HCl.[6][7]
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure benzofuran-pyrimidine derivative.
Quantitative Data: Antimicrobial Activity of Benzofuran-Pyrimidine Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| 4a | S. aureus | 12 | [5] |
| 4a | E. coli | 11 | [5] |
| 5a | S. aureus | 18 | [5] |
| 5a | E. coli | 17 | [5] |
| 5c | S. aureus | 17 | [5] |
| 5c | E. coli | 16 | [5] |
Visualizing the Mechanism of Action
Caption: Two-step synthesis of benzofuran-pyrimidine derivatives.
The antimicrobial action of these pyrimidines may involve the inhibition of key enzymes in the bacterial cell wall synthesis pathway, such as glucosamine-6-phosphate synthase.[5]
Caption: Inhibition of bacterial cell wall synthesis by benzofuran-pyrimidines.
Application Note 4: Synthesis of Benzofuran-Oxazoles
Oxazoles are another class of five-membered heterocyclic compounds with a wide range of pharmacological applications. The Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.
Experimental Protocol: Van Leusen Synthesis of 5-(1-Benzofuran-5-yl)oxazole
-
Reactant Mixture: To a solution of this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.0 mmol).
-
Base Addition: Add potassium carbonate (2.0 mmol) to the stirred solution.
-
Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 5-(1-benzofuran-5-yl)oxazole.
Visualizing the Synthetic Workflow
Caption: Workflow for the Van Leusen synthesis of a benzofuran-oxazole.
References
- 1. mediresonline.org [mediresonline.org]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
The Versatile Scaffold: 1-Benzofuran-5-carbaldehyde in the Synthesis of Novel Medicinal Compounds
For Immediate Release:
Shanghai, China – December 28, 2025 – 1-Benzofuran-5-carbaldehyde is a pivotal building block in medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Its unique structural motif is a cornerstone in the development of treatments for central nervous system disorders and infectious diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of the antidepressant Vilazodone and novel compounds targeting Alzheimer's disease.
Application in Antidepressant Synthesis: The Vilazodone Story
Vilazodone, a dual-acting antidepressant, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] This mechanism is believed to offer a faster onset of action and a favorable side-effect profile compared to traditional SSRIs.[3] The benzofuran core is essential for its interaction with the serotonin transporter (SERT) and the 5-HT1A receptor.
A key intermediate in many synthetic routes to Vilazodone is 5-(piperazin-1-yl)benzofuran-2-carboxamide.[4][5] While various starting materials can be employed, a plausible and efficient synthesis can be designed starting from this compound.
Quantitative Data: Synthesis & Biological Activity of Vilazodone
| Compound | Synthetic Step | Yield (%) | Purity (%) | Biological Target | IC50 (nM) | Ki (nM) |
| Vilazodone | Final Coupling | ~52.4 (overall) | >99 | Human 5-HT1A Receptor | 0.2 | - |
| Vilazodone | Final Coupling | ~24 (overall) | 99 | Serotonin Transporter (SERT) | 0.5 | 0.1 |
Data compiled from multiple reported syntheses and pharmacological studies.[3][4][6]
Experimental Protocol: Synthesis of a Key Vilazodone Intermediate
Objective: To synthesize 5-(piperazin-1-yl)benzofuran-2-carboxamide, a crucial intermediate for Vilazodone, starting from a 5-substituted benzofuran derivative conceptually linked to this compound. The following protocol is a representative transformation of a 5-bromo-benzofuran-2-carboxamide to the desired piperazinyl derivative.
Materials:
-
5-bromobenzofuran-2-carboxamide
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., tri-tert-butylphosphine)
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromobenzofuran-2-carboxamide (1 equivalent), piperazine (1.5 equivalents), and sodium tert-butoxide (2 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to the flask.
-
Solvent and Reflux: Add anhydrous toluene to the mixture and heat to reflux (approximately 110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(piperazin-1-yl)benzofuran-2-carboxamide.
Targeting Alzheimer's Disease: A New Frontier for Benzofuran Derivatives
The benzofuran scaffold is also at the forefront of research into treatments for Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and a decline in acetylcholine levels.[7] Derivatives of this compound have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors and as imaging agents for Aβ plaques.[8][9]
Quantitative Data: Benzofuran Derivatives in Alzheimer's Disease Research
| Compound ID | Target | IC50 (µM) | Ki (µM) | Reference Compound | Ref. IC50 (µM) |
| 7c | Acetylcholinesterase | 0.058 | - | Donepezil | 0.049 |
| 7e | Acetylcholinesterase | 0.086 | - | Donepezil | 0.049 |
| A4 | Acetylcholinesterase | 11 | - | Donepezil | - |
| Cathafuran C (14) | Butyrylcholinesterase | 2.5 | 1.7 | Galantamine | 35.3 |
Data from studies on novel benzofuran-based cholinesterase inhibitors.[8][10][11]
Experimental Protocol: Synthesis of Benzofuran-Based Acetylcholinesterase Inhibitors
Objective: To synthesize novel benzofuran derivatives as potential acetylcholinesterase inhibitors via the reaction of a benzofuran hydrazine with various benzaldehydes.
Materials:
-
(7-chlorobenzofuran-3-yl)hydrazine or (5-nitrobenzofuran-3-yl)hydrazine
-
Substituted benzaldehydes (e.g., 2-chloro, 4-nitro, 3-methoxy)
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve (7-chlorobenzofuran-3-yl)hydrazine or (5-nitrobenzofuran-3-yl)hydrazine (1.0 mmol) and sodium acetate (1.0 mmol) in ethanol (15 ml).
-
Aldehyde Addition: To this solution, add the desired substituted benzaldehyde (1.0 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the formation of the product by TLC.
-
Isolation: Once the reaction is complete, the precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent (e.g., methanol) to obtain the pure benzofuran derivative.[12]
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and the biological signaling pathways involved.
References
- 1. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Piperazin-1-yl)benzofuran-2-carboxamide | C13H15N3O2 | CID 9834719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Application Notes and Protocols: Derivatization of 1-Benzofuran-5-carbaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 1-benzofuran-5-carbaldehyde derivatives. The protocols detailed herein focus on the preparation of Schiff bases and chalcones, two classes of compounds that have demonstrated significant potential in anticancer and anti-inflammatory research. This document offers detailed experimental procedures, data presentation for synthesized analogs, and visualization of relevant biological pathways to facilitate further investigation and therapeutic development.
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, making them a focal point for drug discovery. The derivatization of this compound, in particular, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide will focus on two key synthetic routes: the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.
I. Synthesis of this compound Derivatives
The aldehyde functional group at the 5-position of the benzofuran ring is a key site for synthetic modification. The following protocols outline the general procedures for the synthesis of Schiff base and chalcone derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add the substituted primary amine (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative. The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are synthesized via a base-catalyzed aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol or methanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[1]
II. Biological Assays
The synthesized derivatives of this compound can be screened for various biological activities. Below are detailed protocols for assessing their anticancer and anti-inflammatory potential.
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well plates
-
Synthesized benzofuran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with the medium containing different concentrations of the compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Griess Assay for Anti-inflammatory Activity
The Griess assay measures nitrite levels in the cell culture medium, which is an indicator of nitric oxide (NO) production by inflammatory cells like macrophages.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Synthesized benzofuran derivatives (dissolved in DMSO)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with no LPS and a group with LPS alone.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition by the compounds compared to the LPS-only group and calculate the IC50 value.
III. Quantitative Data Summary
The following tables summarize the reported biological activities of various benzofuran derivatives.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| BF-S1 | Schiff Base | MCF-7 | 8.99 | [5] |
| BF-S2 | Schiff Base | HeLa | 6.55 | [5] |
| BF-C1 | Chalcone | A549 | 1.48 | [6] |
| BF-C2 | Chalcone | NCI-H23 | 1.52 | [6] |
| BF-P1 | Piperazine | A549 | <10 | [6] |
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |
| BF-I1 | Piperazine Hybrid | NO Inhibition (RAW 264.7) | 52.23 | [7] |
| BF-I2 | Aza-benzofuran | NO Inhibition (RAW 264.7) | 17.31 | |
| BF-I3 | Aza-benzofuran | NO Inhibition (RAW 264.7) | 16.5 |
IV. Visualizations
The following diagrams illustrate the synthetic workflows and key signaling pathways modulated by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Benzofuran-5-carbaldehyde in the Synthesis of Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel fluorescent dye, 2-(1-benzofuran-5-ylmethylene)malononitrile, utilizing 1-benzofuran-5-carbaldehyde as a key precursor. The synthesis is based on the Knoevenagel condensation reaction, a classic and efficient method for C-C bond formation. This protocol is designed to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and bioimaging who are interested in the development of new fluorescent probes.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1][2] Their rigid, planar structure and extended π-conjugated system make them excellent candidates for the development of fluorescent dyes. The introduction of an aldehyde group at the 5-position of the benzofuran ring, as in this compound, provides a versatile handle for synthetic modifications to create novel fluorophores.
By extending the π-conjugation of the benzofuran core through reactions such as the Knoevenagel condensation, it is possible to tune the photophysical properties of the resulting molecules, leading to dyes with strong absorption and emission in the visible region of the electromagnetic spectrum. These novel dyes have potential applications as fluorescent probes for cellular imaging, as components in organic light-emitting diodes (OLEDs), and as sensors for various analytes.
Synthesis of 2-(1-benzofuran-5-ylmethylene)malononitrile
The synthesis of the target fluorescent dye is achieved through a Knoevenagel condensation of this compound with malononitrile. This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and proceeds readily under mild conditions.
Caption: Synthetic scheme for 2-(1-benzofuran-5-ylmethylene)malononitrile.
Experimental Protocol
Materials:
-
This compound (MW: 146.14 g/mol )
-
Malononitrile (MW: 66.06 g/mol )
-
Piperidine
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.46 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 50 mL of absolute ethanol.
-
To this solution, add 0.1 mL of piperidine as a catalyst.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:4). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator. The resulting solid can then be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure fluorescent dye, 2-(1-benzofuran-5-ylmethylene)malononitrile.
-
Dry the purified product under vacuum.
Photophysical Properties
The photophysical properties of the synthesized dye are expected to be influenced by the extended π-conjugation and the electron-withdrawing nature of the dicyanovinyl group. Based on data from structurally similar cyanovinylene benzofuran derivatives, the following properties can be anticipated.[1]
| Parameter | Expected Value | Solvent |
| Absorption Maximum (λabs) | 350 - 380 nm | Chloroform |
| Emission Maximum (λem) | 370 - 400 nm | Chloroform |
| Stokes Shift | ~20 - 30 nm (~3300 cm-1) | Chloroform |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Chloroform |
Note: These are estimated values based on similar compounds. Actual experimental values may vary.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of the fluorescent dye.
Caption: Workflow for synthesis and characterization of the fluorescent dye.
Logical Relationship of Synthesis Steps
The synthesis of the fluorescent dye follows a logical progression of steps, each with a specific purpose.
References
1-Benzofuran-5-carbaldehyde: A Versatile Intermediate in the Synthesis of Novel Agrochemicals
For researchers, scientists, and drug development professionals, 1-Benzofuran-5-carbaldehyde serves as a important building block in the development of new agrochemicals. Its inherent chemical reactivity allows for the synthesis of a diverse range of derivatives with potential applications as fungicides, herbicides, and insecticides.
This compound is a solid organic compound with the molecular formula C₉H₆O₂ and a molecular weight of 146.14 g/mol . While it is recognized as a versatile intermediate in the synthesis of various fine chemicals, its direct application in the production of commercially available agrochemicals is not extensively documented in publicly available literature. However, the benzofuran scaffold is a common motif in many biologically active compounds, and research into derivatives of this compound for agrochemical purposes is an active area of investigation.
This document provides an overview of the synthetic pathways and potential applications of this compound as an intermediate in the production of agrochemicals, based on available research and patent literature.
Synthetic Pathways and Agrochemical Applications
The aldehyde functional group of this compound is a key handle for a variety of chemical transformations, allowing for the construction of more complex molecules with desired biological activities. Common reactions involving the aldehyde group include condensation, oxidation, reduction, and the formation of Schiff bases, which can lead to the synthesis of novel fungicides, herbicides, and insecticides.
Fungicidal Derivatives
The benzofuran nucleus is present in several natural and synthetic compounds with antifungal properties. The synthesis of novel benzofuran derivatives from this compound for antifungal applications often involves the formation of Schiff bases and subsequent heterocyclization reactions.
Experimental Protocol: Synthesis of Schiff Base Derivatives
A general procedure for the synthesis of Schiff base derivatives from this compound involves the condensation reaction with various aromatic amines.
-
Materials: this compound, substituted anilines, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve equimolar amounts of this compound and a substituted aniline in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.
-
The resulting Schiff bases can be further modified or tested directly for their antifungal activity against various plant pathogens.
Herbicidal and Insecticidal Derivatives
Research has also explored the potential of benzofuran derivatives as herbicides and insecticides. The synthetic strategies often involve the modification of the benzofuran ring or the elaboration of the aldehyde group into other functional moieties that can interact with specific biological targets in weeds or insects. While specific, large-scale commercial examples starting directly from this compound are not readily found, the patent literature suggests its use in the synthesis of proprietary compounds with potential agrochemical applications.
Data Presentation
Due to the limited publicly available data on specific agrochemicals synthesized directly from this compound, a comprehensive quantitative data table on yields and biological activity cannot be provided at this time. Research in this area is often proprietary, and such details are typically disclosed in patents without extensive comparative data.
Visualizations
To illustrate the synthetic potential of this compound, the following diagrams depict general reaction pathways.
Caption: General synthetic pathways from this compound.
Caption: Workflow for synthesis and testing of fungicidal derivatives.
Application Notes and Protocols for Cytotoxicity Studies of 1-Benzofuran-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the cytotoxicity of 1-Benzofuran-5-carbaldehyde derivatives, a promising scaffold for the development of novel therapeutic agents.
The benzofuran core is a key structural motif in many biologically active natural and synthetic compounds.[3][4] Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways implicated in tumor progression and survival.[3][4] These findings underscore the potential of benzofuran-based compounds as promising candidates for further anticancer drug development.
This guide offers a framework for assessing the cytotoxic potential of novel this compound derivatives, providing standardized methodologies and insights into potential mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Benzofuran Derivatives
The cytotoxic effects of various benzofuran derivatives have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying cytotoxicity. The following table summarizes the IC50 values for a selection of benzofuran derivatives from published studies to illustrate the potential of this compound class.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 |
| Fluorinated Derivative (Compound 5) | Not Specified | 0.43 | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | |
| Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 |
| Compound 28g | HCT-116 (Colon Cancer) | 5.20 | |
| Oxindole-Benzofuran Hybrids | Compound 22f | MCF-7 (Breast Cancer) | 2.27 |
| Compound 22d | MCF-7 (Breast Cancer) | 3.41 | |
| Benzofuran Hybrids | Compound 12 | SiHa (Cervical Cancer) | 1.10 |
| Compound 12 | HeLa (Cervical Cancer) | 1.06 | |
| Bromo-derivative | Compound 14c | HCT-116 (Colon Cancer) | 3.27 |
| 3-Methylbenzofuran Derivative | Compound 16b | A549 (Lung Cancer) | 1.48 |
Experimental Protocols
Standardized in vitro assays are crucial for determining the cytotoxic potential of novel compounds. The following are detailed protocols for the widely used MTT and SRB assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.
Materials:
-
96-well flat-bottom sterile microplates
-
Test this compound derivatives
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix gently with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
96-well flat-bottom sterile microplates
-
Test this compound derivatives
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The IC50 value can be determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of novel compounds.
Caption: General workflow for in vitro cytotoxicity assays.
Potential Signaling Pathways
Benzofuran derivatives have been reported to interfere with various signaling pathways critical for cancer cell survival and proliferation. Two key pathways are the VEGFR-2 signaling cascade, involved in angiogenesis, and the intrinsic apoptosis pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[9][10] Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Anti-cancer Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core scaffold in numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including potent anti-cancer activities. While naturally occurring benzofuran-3-carboxaldehyde derivatives have demonstrated limited cytotoxicity, synthetic modifications of the benzofuran ring, particularly at the 3-position, have yielded derivatives with significant anti-proliferative effects against various cancer cell lines.[1] These compounds exert their anti-cancer action through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[2][3]
This document provides an overview of the anti-cancer activities of various 3-substituted benzofuran derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the implicated signaling pathways.
Data Presentation: In Vitro Cytotoxicity of Benzofuran Derivatives
The anti-proliferative activity of various benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | - | - |
| HCT-116 (Colon) | 5.20 | - | - | ||
| HT-29 (Colon) | 9.13 | - | - | ||
| 3-Methylbenzofuran | 16b | A549 (Lung) | 1.48 | Staurosporine | 1.52 |
| 4b | A549 (Lung) | 1.48 | Staurosporine | 1.52 | |
| 16a | NCI-H23 (Lung) | 0.49 | Staurosporine | - | |
| Oxindole-Benzofuran Hybrid | 22d | MCF-7 (Breast) | 3.41 | Staurosporine | 4.81 |
| T-47D (Breast) | 3.82 | Staurosporine | 4.34 | ||
| 22f | MCF-7 (Breast) | 2.27 | Staurosporine | 4.81 | |
| T-47D (Breast) | 7.80 | Staurosporine | 4.34 | ||
| 3-(Piperazinylmethyl)benzofuran | 9h | Panc-1 (Pancreatic) | 0.94 | Cisplatin | 6.98 |
| MCF-7 (Breast) | 2.92 | Cisplatin | 5.45 | ||
| A549 (Lung) | 1.71 | Cisplatin | 6.72 | ||
| Benzofuran-Chalcone Hybrid | 33d | A-375 (Melanoma) | 4.15 | Cisplatin | 9.46 |
| MCF-7 (Breast) | 3.22 | Cisplatin | 12.25 | ||
| A-549 (Lung) | 2.74 | Cisplatin | 5.12 | ||
| HT-29 (Colon) | 7.29 | Cisplatin | 25.4 | ||
| H-460 (Lung) | 3.81 | Cisplatin | 6.84 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of the benzofuran derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Roswell Park Memorial Institute (RPMI-1640) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of benzofuran derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Benzofuran derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis by benzofuran derivatives.
Materials:
-
Cancer cells
-
Benzofuran derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the benzofuran derivative as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Signaling Pathways and Mechanisms of Action
Several benzofuran derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Inhibition Pathway
Certain 3-methyl and 3-(morpholinomethyl)benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.
CDK2/GSK-3β Dual Inhibition and Cell Cycle Arrest
Some oxindole-based benzofuran hybrids act as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).[1] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G2/M phase, thereby preventing cell division.
Caption: Benzofuran derivatives induce cell cycle arrest via CDK2 inhibition.
Apoptosis Induction Pathway
A common mechanism of action for many anti-cancer agents, including certain benzofuran derivatives, is the induction of apoptosis or programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by benzofuran derivatives.
Conclusion
Benzofuran derivatives, particularly those with substitutions at the 3-position, represent a promising class of compounds for the development of novel anti-cancer agents. Their diverse mechanisms of action, including cytotoxicity against a broad range of cancer cell lines, induction of cell cycle arrest and apoptosis, and inhibition of key oncogenic pathways like VEGFR-2 and CDK2, highlight their therapeutic potential. The protocols and data presented herein provide a framework for the continued investigation and development of this important class of molecules in oncology research.
References
Unlocking the Antimicrobial Potential of Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, benzofuran and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi. This document provides detailed application notes, experimental protocols, and a summary of the antimicrobial properties of various benzofuran derivatives to aid researchers in this critical field.
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
The antimicrobial efficacy of benzofuran derivatives is primarily quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Zone of Inhibition is another key parameter, measured in agar diffusion assays, indicating the extent of the antimicrobial effect. The following tables summarize the quantitative data for various benzofuran derivatives against a selection of clinically relevant microbial strains.
Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound Class/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 3-Methanone-6-substituted-benzofurans | 0.39 - 0.78 | 0.78 | 0.78 - 3.12 | - | 0.78 - 3.12 | [1] |
| 5,7-dibromo-2-benzoylbenzofurans | 32 | 32 | - | - | - | [2] |
| Benzofuran-triazine hybrids (e.g., 8e) | 32 | - | 125 | 32 | - | [3] |
| Aza-benzofuran (Compound 1) | 12.5 | - | - | 25 | - | [4] |
| Benzofuran amide derivatives (6a, 6b, 6f) | 6.25 | - | 6.25 | 6.25 | 12.5 | [5] |
| Benzofuran ketoxime (Compound 38) | 0.039 | - | - | - | - | [1] |
Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound Class/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Trichophyton rubrum | Reference(s) |
| Benzofuran-triazole hybrids | 32 - 128 | - | 32 - 128 | 32 - 64 | [6] |
| Oxa-benzofuran (Compounds 5 & 6) | - | - | - | - | [4] |
| Benzofuran amide derivatives (6a, 6b) | 12.5 | 6.25 - 12.5 | - | - | [5] |
| Benzofuran ketoxime derivatives | 0.625 - 2.5 | - | - | - | [1] |
Table 3: Zone of Inhibition for Selected Benzofuran Derivatives (mm)
| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 1-(thiazol-2-yl)pyrazoline | 20 | - | 25 | - | [1] |
| Benzofuran amide derivative (6b) | 24 | - | 24 | - | [5] |
| Chloro-substituted benzofuran (13a) | 6 | 4 | 10 | 2 | [7] |
Mechanisms of Antimicrobial Action
Benzofuran derivatives exert their antimicrobial effects through various mechanisms, with the inhibition of bacterial DNA gyrase being a well-documented pathway. Other proposed mechanisms include the disruption of cell membrane integrity, inhibition of protein synthesis, alteration of energy metabolism, and for antifungal derivatives, the inhibition of N-myristoyltransferase and ergosterol synthesis.[8][9]
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is essential for DNA replication, repair, and transcription. It introduces negative supercoils into the DNA, a process vital for bacterial survival. Benzofuran derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the antimicrobial properties of benzofuran derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test benzofuran derivative(s)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent used to dissolve the compound)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Dissolve the benzofuran derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform a two-fold serial dilution of the stock solution in the sterile broth medium across the wells of the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the stock solution (at 2x the highest desired final concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized microbial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzofuran derivative in which no visible growth is observed.
-
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jopcr.com [jopcr.com]
- 6. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzofuran-5-carbaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 1-Benzofuran-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can originate from the synthetic route and subsequent degradation. These may include:
-
Starting materials: Unreacted precursors such as 5-bromo-1-benzofuran.
-
Reagents and solvents: Residual solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).[1]
-
Byproducts of oxidation: 1-Benzofuran-5-carboxylic acid, formed by the oxidation of the aldehyde group, is a common impurity in aldehydes.[2]
-
Polymerization products: Aldehydes can be prone to self-condensation or polymerization, especially under acidic or basic conditions or upon prolonged storage.[3]
Q2: What are the recommended storage conditions for purified this compound to prevent degradation?
To ensure the stability of the purified compound, it is recommended to store it under an inert atmosphere (nitrogen or argon) at low temperatures, such as -20°C.[4] The compound should be protected from light and air to minimize oxidation and polymerization.
Q3: My purified this compound is a liquid at room temperature, but some sources describe it as a solid. Why is there a discrepancy?
This compound is a low-melting solid, with reported melting points ranging from 36-38°C to 50.5°C.[5][6] Therefore, depending on the ambient temperature and the purity of the sample, it may exist as either a solid or a liquid.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. For visualization, TLC plates can be observed under UV light (254 nm), where the benzofuran ring will fluoresce, and the aldehyde will appear as a dark spot.[7][8] Stains like p-anisaldehyde can also be used for visualization.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
Question: My HPLC/GC analysis shows significant impurities remaining in my product even after careful column chromatography. How can I improve the purity?
Answer: Several factors could contribute to low purity after column chromatography. Consider the following troubleshooting steps:
-
Optimize the Mobile Phase: The choice of eluent is critical. If co-elution of impurities is observed, a systematic optimization of the solvent system is necessary. A common mobile phase is a mixture of petroleum ether and dichloromethane or hexanes and ethyl acetate.[1] Varying the ratio of these solvents can improve separation.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, it can lead to band broadening and poor separation.[9] In such cases, a dry loading technique is recommended.
-
Use of Alternative Stationary Phases: If the compound is unstable on silica gel, consider using a less acidic stationary phase like deactivated silica gel or basic alumina.[10][11]
Problem 2: Product Decomposition During Purification
Question: I am observing the formation of a baseline streak on my TLC or a dark-colored residue during purification, suggesting my product is decomposing. What can I do to prevent this?
Answer: Aromatic aldehydes can be sensitive to heat and acidic or basic conditions.
-
Deactivated Silica Gel: The acidic nature of standard silica gel can sometimes cause decomposition.[11] Pre-treating the silica gel with a base like triethylamine can help neutralize acidic sites.
-
Avoid Excessive Heat: When removing the solvent after column chromatography, use a rotary evaporator at a moderate temperature to prevent thermal degradation.
-
Prompt Processing: Purify the crude product as soon as possible after the reaction to minimize the formation of degradation products.
Problem 3: Difficulty with Recrystallization
Question: I am trying to purify my this compound by recrystallization, but I am having trouble finding a suitable solvent or my recovery is very low. What should I do?
Answer: Finding the right recrystallization solvent is key. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For a moderately polar compound like this compound, solvents like isopropanol, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexanes) could be effective.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
Scratching: If crystals do not form, scratching the inside of the flask with a glass rod at the solution's surface can induce crystallization.[12]
Quantitative Data
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity | Key Considerations |
| Column Chromatography | Silica gel / Petroleum ether:Dichloromethane | >95% | Good for removing a wide range of impurities. Can be time-consuming and may lead to decomposition on acidic silica. |
| Recrystallization | e.g., Ethanol, Ethyl acetate/Hexanes | >98% | Excellent for achieving high purity if a suitable solvent is found. Yield can be lower compared to chromatography. |
| Vacuum Distillation | N/A | >97% | Suitable for thermally stable liquid compounds. The boiling point of this compound is reported as 70-74°C at 0.15 mm Hg.[5] |
| Bisulfite Adduct Formation | Sodium bisulfite solution | Variable | A chemical method that selectively reacts with the aldehyde, allowing for separation from non-aldehyde impurities. The aldehyde is then regenerated by treatment with acid or base.[13][14] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of petroleum ether and dichloromethane (start with a 9:1 ratio and adjust based on TLC analysis).
-
Packing the Column: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent portion-wise while heating until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 1-Benzofuran-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzofuran-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several effective methods are employed for the synthesis of this compound. The choice of a particular route often depends on the availability of starting materials and the desired scale of the reaction. Common strategies include:
-
Formylation of 1-Benzofuran: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1-benzofuran.[1][2] This reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4]
-
Grignard Reaction of 5-Bromo-1-benzofuran: This route involves the formation of a Grignard reagent from 5-bromo-1-benzofuran, which is then reacted with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[5]
-
Cyclization Reactions: Various methods start with substituted phenols or salicylaldehydes to construct the benzofuran ring system with the aldehyde group already in place or introduced in a subsequent step.[6][7]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Optimizing the synthesis of this compound requires careful control over several key parameters:
-
Temperature: Many of the synthetic steps are temperature-sensitive. For instance, the formation of the Grignard reagent and the subsequent formylation are often initiated at low temperatures and then gradually warmed.[5] The Vilsmeier-Haack reaction temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[2]
-
Purity of Reagents and Solvents: The use of dry solvents and high-purity reagents is crucial, especially for moisture-sensitive reactions like the Grignard reaction.
-
Inert Atmosphere: Reactions involving organometallic intermediates, such as Grignard reagents, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric oxygen and moisture.[5]
-
Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and other additives can significantly impact the yield and purity of the product.
Troubleshooting Guide
Problem 1: Low or no yield of this compound in the Vilsmeier-Haack reaction.
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Ensure that the DMF and POCl₃ are of high purity and handled under anhydrous conditions to prevent decomposition of the reagent. |
| Low Reactivity of 1-Benzofuran | The reaction temperature might be too low. Gradually increase the reaction temperature, monitoring the progress by TLC. Reaction temperatures can range up to 80°C.[2] |
| Incorrect Work-up Procedure | The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure proper aqueous work-up, which may include the addition of a base like sodium acetate.[3] |
| Steric Hindrance | If using a substituted benzofuran, steric hindrance might prevent formylation at the desired position. The Vilsmeier-Haack reaction favors the less sterically hindered position.[2] |
Problem 2: Formation of significant side products.
| Potential Cause | Suggested Solution |
| Di-formylation | In some cases, a second formyl group can be introduced onto the aromatic ring. Use a stoichiometric amount of the Vilsmeier reagent and carefully control the reaction time. |
| Polymerization/Degradation | Phenolic compounds, if present as starting materials or intermediates, can be prone to polymerization or degradation under harsh reaction conditions.[8] It is advisable to perform the reaction under an inert atmosphere and use purified reagents.[8] |
| Formation of Isomers | Depending on the synthetic route and the substrate, formylation could occur at different positions on the benzofuran ring. The Vilsmeier-Haack reaction on unsubstituted benzofuran typically occurs at the 2-position.[1] For 5-substituted products, alternative strategies like the Grignard route from 5-bromo-1-benzofuran are more regioselective.[5] |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Co-elution with Starting Material | If the starting material and product have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system for column chromatography. Consider using a gradient elution. |
| Presence of Tarry Byproducts | Tarry materials can result from polymerization or degradation.[8] Performing the reaction under an inert atmosphere and at optimal temperatures can minimize their formation.[8] During work-up, a filtration step through a pad of celite or silica gel might help remove some of the baseline impurities before column chromatography. |
| Product is an Oil or Low-Melting Solid | This compound is reported as a liquid or a low-melting solid (melting point: 36-38°C).[5][9] If it is difficult to handle as a solid, purification can be performed via column chromatography, and the product can be isolated as a concentrated solution in a suitable solvent. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via Grignard Reaction.
| Parameter | Conditions |
| Starting Material | 5-bromo-1-benzofuran |
| Reagents | Mg, I₂ (catalyst), dry THF, dry DMF |
| Reaction Temperature | Reflux for Grignard formation, -40°C to RT for formylation |
| Reaction Time | 2.5 hours for Grignard formation, 12 hours for formylation |
| Work-up | Acidification with 3N HCl, extraction with ethyl acetate |
| Purification | Column chromatography (petroleum ether/CH₂Cl₂) |
| Yield | 54%[5] |
Table 2: General Conditions for Vilsmeier-Haack Formylation.
| Parameter | General Conditions |
| Substrate | Electron-rich aromatic or heteroaromatic compound |
| Reagents | DMF, POCl₃ (or other acid chlorides) |
| Vilsmeier Reagent Formation | In situ |
| Reaction Temperature | 0°C to 80°C[2] |
| Work-up | Aqueous solution of a base (e.g., NaOAc), followed by extraction |
| Purification | Silica gel column chromatography |
| Yield | 77% (for a representative substrate)[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromo-1-benzofuran[5]
-
A mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g), and a crystal of I₂ in dry THF (2.5 mL) is refluxed under a N₂ atmosphere for 30 minutes.
-
Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for another 2 hours.
-
The reaction mixture is then cooled to -40°C.
-
Dry DMF (3.6 g) is added dropwise, and the mixture is slowly warmed to room temperature over a period of 12 hours.
-
The reaction mixture is cooled to 0°C and acidified with 3N HCl to a pH of 2, followed by stirring for 30 minutes.
-
The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed with brine and dried.
-
The solvent is removed under vacuum, and the crude product is purified by column chromatography over silica gel (petroleum ether/CH₂Cl₂) to yield this compound (2 g, 54%) as a liquid.[5]
Protocol 2: General Procedure for Vilsmeier-Haack Formylation[3]
-
To a solution of the substrate (1.0 equiv) in DMF, (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv) is added at 0°C.
-
The mixture is stirred for a specified time (e.g., 6.5 hours) at room temperature.
-
A solution of NaOAc (5.6 equiv) in water is added at 0°C and stirred for 10 minutes.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., Et₂O).
-
The organic layer is washed with brine and dried over Na₂SO₄.
-
After filtration, the solvent is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the aldehyde.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Common byproducts in 1-Benzofuran-5-carbaldehyde synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzofuran-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two most prevalent methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the formation of a Grignard reagent from 5-bromo-1-benzofuran, followed by its reaction with a formylating agent such as N,N-dimethylformamide (DMF).
-
Vilsmeier-Haack Reaction: This method involves the formylation of a benzofuran ring system using the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and DMF. It's important to note that the direct Vilsmeier-Haack formylation of unsubstituted 1-benzofuran predominantly yields the 2-formyl isomer. Therefore, to obtain the 5-carbaldehyde, a starting material that directs formylation to the 5-position is necessary.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and removal of common byproducts.
Grignard Reaction Route: Troubleshooting
Q2: I performed the Grignard reaction with 5-bromo-1-benzofuran and DMF, but my yield of this compound is low. What are the likely byproducts?
Low yields in this synthesis are often attributed to the formation of specific byproducts. The most common ones are:
-
1-Benzofuran: This results from the quenching of the Grignard reagent by any proton source, such as residual water in the solvent or on the glassware.
-
5,5'-Bibenzofuran: This is the Wurtz coupling byproduct, formed from the reaction of the Grignard reagent with unreacted 5-bromo-1-benzofuran.
-
Unreacted 5-bromo-1-benzofuran: Incomplete formation of the Grignard reagent will result in the presence of the starting material in your crude product.
Q3: How can I minimize the formation of these byproducts in the Grignard synthesis?
To improve the yield of the desired product, consider the following preventative measures:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, typically dry THF, for the reaction.
-
Slow Addition of Alkyl Halide: Add the solution of 5-bromo-1-benzofuran to the magnesium turnings slowly and at a controlled rate. This helps to maintain a low concentration of the alkyl halide in the reaction mixture, which minimizes the rate of the Wurtz coupling reaction.
-
Initiation of Grignard Formation: A crystal of iodine can be added to activate the magnesium surface and initiate the Grignard reagent formation.
Q4: How can I effectively remove the byproducts from my crude this compound after the Grignard reaction?
Column chromatography is the most effective method for purifying this compound from the common byproducts.
Recommended Protocol for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of petroleum ether and dichloromethane (CH₂Cl₂) is effective. Start with a low polarity mixture (e.g., 100% petroleum ether) and gradually increase the polarity by adding more CH₂Cl₂. |
| Elution Order | 1. 5,5'-Bibenzofuran (least polar) 2. 1-Benzofuran 3. 5-bromo-1-benzofuran 4. This compound (most polar) |
Monitoring the Separation:
The separation can be monitored by Thin Layer Chromatography (TLC) using a similar solvent system. The desired product, being the most polar, will have the lowest Rf value among the components.
Vilsmeier-Haack Reaction Route: Troubleshooting
Q5: I am attempting a Vilsmeier-Haack reaction to synthesize a benzofuran carbaldehyde and am getting a dark, tarry mixture with low yield. What is causing this?
The formation of a dark, resinous material is a common issue in the Vilsmeier-Haack reaction with furan derivatives and is typically due to:
-
Polymerization/Degradation: Furan rings are sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. The reaction is exothermic, and poor temperature control can lead to a runaway reaction and the formation of intractable tars.
Q6: My Vilsmeier-Haack reaction is not proceeding, or the yield is very low. What are the potential causes?
Several factors can lead to a failed or low-yielding Vilsmeier-Haack reaction:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will quench the reagent, preventing the formylation reaction from occurring.
-
Impure Reagents: The purity of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.
-
Low Substrate Reactivity: Electron-withdrawing groups on the benzofuran ring can decrease its nucleophilicity, making the electrophilic aromatic substitution less favorable.
Q7: If I perform a Vilsmeier-Haack reaction on unsubstituted 1-benzofuran, what will be the major product?
The Vilsmeier-Haack formylation of unsubstituted 1-benzofuran is regioselective and will predominantly yield 1-Benzofuran-2-carbaldehyde . The electron-rich 2-position of the furan ring is more susceptible to electrophilic attack than the benzene ring. Therefore, if your target is this compound, direct formylation of 1-benzofuran is not a suitable synthetic route and will lead to the formation of the undesired 2-formyl isomer as the major product.
Q8: How can I avoid polymerization and improve the yield of my Vilsmeier-Haack reaction?
To mitigate byproduct formation and improve your yield, adhere to the following best practices:
-
Strict Temperature Control: Maintain a low temperature (typically 0 °C or below) during the formation of the Vilsmeier reagent and throughout the addition of the benzofuran substrate.
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.
-
High-Purity Reagents: Use freshly distilled or high-purity POCl₃ and DMF.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
5-bromo-1-benzofuran
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 5-bromo-1-benzofuran (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 5-bromo-1-benzofuran solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Once initiated, add the remaining 5-bromo-1-benzofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise to the cooled solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 3N HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and dichloromethane as the eluent.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Logical relationship between the crude product and potential byproducts.
References
Stability and storage conditions for 1-Benzofuran-5-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-Benzofuran-5-carbaldehyde, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at temperatures between -20°C and 8°C.[1][2][3] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2][3][4] The container should be tightly sealed and kept in a dry, dark, and well-ventilated place.[3][4][5]
Q2: Can I store this compound at room temperature for a short period?
A2: While some suppliers may ship this compound at room temperature, for maintaining purity and stability, it is highly recommended to minimize the time it is kept at ambient temperatures.[1] For short-term storage or during experimental use, it is best to keep the compound in a cool and dry place, away from direct light.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from its typical light yellow crystalline or low melting solid form.[2] Any significant discoloration or change in physical appearance may indicate impurity or degradation. For a more definitive assessment, analytical techniques such as NMR, HPLC, or GC-MS should be employed to check the purity.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[5] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: Is this compound stable in solution?
A5: While specific data on the solution stability of this compound is limited, aldehydes, in general, can be susceptible to oxidation, especially in solution. For a related compound, Benzofuran-3-carbaldehyde, it is recommended to prepare solutions fresh and use them on the same day.[6] If storage in solution is necessary, it is advisable to use an inert solvent, deoxygenate the solvent, and store the solution at low temperatures (-20°C or -80°C) for a limited time.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions (temperature, atmosphere, light exposure). Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). |
| Change in physical appearance (e.g., color) | Exposure to air, light, or incompatible materials. | Discard the product if significant degradation is suspected. Ensure future storage is under an inert atmosphere and protected from light. |
| Low reactivity in a reaction | Potential degradation or presence of inhibitors. | Confirm the purity of the this compound. If the compound has been stored for a long time or under suboptimal conditions, consider using a fresh batch. |
| Precipitation in solution | Low solubility or instability in the chosen solvent. | Ensure the chosen solvent is appropriate for the compound and the experimental conditions. Sonication or gentle heating may aid dissolution, but be cautious of potential degradation at higher temperatures. Prepare fresh solutions before use. |
Storage Conditions Summary
| Condition | Recommendation | Reference |
| Temperature | -20°C to 8°C | [1][2][3] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [2][3][4] |
| Light | Keep in a dark place, avoid exposure to light | [3][4] |
| Container | Tightly closed container | [4][5] |
| Ventilation | Store in a well-ventilated place | [4][5] |
Experimental Protocols
General Protocol for Assessing the Purity and Stability of this compound
This protocol outlines a general method for assessing the purity and stability of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the purity of a sample of this compound and monitor its stability over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of this compound (if available)
-
HPLC system with a UV detector
-
C18 HPLC column
Methodology:
-
Standard Preparation:
-
Accurately weigh a known amount of the this compound reference standard and dissolve it in a known volume of acetonitrile to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample to be tested and dissolve it in a known volume of acetonitrile.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, with a gradient to increase the acetonitrile concentration over time.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve. The purity is typically expressed as a percentage.
-
For stability studies, analyze the sample at different time points (e.g., 0, 1, 3, 6 months) under the specified storage conditions. A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation.
-
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for appropriate storage of this compound.
References
Technical Support Center: Troubleshooting Low Yields in the Formylation of 1-Benzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formylation of 1-benzofuran. The following sections detail potential issues, their causes, and actionable solutions, with a focus on the Vilsmeier-Haack and Duff reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 1-benzofuran?
A1: The most common and effective methods for the formylation of 1-benzofuran, an electron-rich heterocycle, are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is generally more widely used due to its versatility and typically higher yields.
Q2: At which position is 1-benzofuran preferentially formylated?
A2: Formylation of 1-benzofuran predominantly occurs at the C2 position, which is the most electron-rich site.[1] However, the formation of the C3-formylated isomer is possible and its proportion can be influenced by the reaction conditions.
Q3: What are the typical side products observed in the formylation of 1-benzofuran?
A3: Common side products include the isomeric 1-benzofuran-3-carbaldehyde, di-formylated products (if the reaction is pushed too hard), and polymeric or tarry materials, especially at elevated temperatures. In the Vilsmeier-Haack reaction, chlorinated byproducts can also be formed.[2]
Q4: How can I monitor the progress of the formylation reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the product(s), and any byproducts. Staining with a solution of potassium permanganate or using a UV lamp can help visualize the spots.
Troubleshooting Guides
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
Issue 1: Low or No Product Yield
-
Question: My Vilsmeier-Haack reaction on 1-benzofuran is resulting in a low yield of the desired aldehyde, with a significant amount of starting material recovered. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that anhydrous solvents are used. It is also recommended to use freshly distilled POCl₃ and high-purity DMF.[4]
-
Insufficient Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C), it may require heating to proceed to completion. The optimal temperature is substrate-dependent and can range from room temperature to over 80 °C.[2] If TLC analysis shows unreacted starting material after several hours at room temperature, gradually increasing the temperature may improve the conversion.
-
Suboptimal Stoichiometry: The molar ratio of the Vilsmeier reagent to the 1-benzofuran is crucial. A common starting point is a 1.1 to 1.5 molar excess of the Vilsmeier reagent.[2]
-
Incomplete Hydrolysis: The reaction initially forms an iminium salt intermediate, which is then hydrolyzed to the aldehyde during the work-up. Ensure that the hydrolysis step is complete by stirring the reaction mixture with ice-cold water or a dilute base (like sodium acetate solution) for an adequate amount of time.[5]
-
Issue 2: Formation of Multiple Products or Byproducts
-
Question: My reaction is producing a mixture of 1-benzofuran-2-carbaldehyde and 1-benzofuran-3-carbaldehyde, along with some dark, tarry material. How can I improve the regioselectivity and minimize side reactions?
-
Answer: The formation of multiple products and byproducts can be addressed by carefully controlling the reaction parameters:
-
Temperature Control: Higher reaction temperatures can lead to the formation of the thermodynamically more stable 3-isomer and promote polymerization. Maintaining a lower temperature throughout the reaction can enhance the selectivity for the kinetically favored 2-isomer.
-
Order of Addition: Adding the 1-benzofuran solution dropwise to the pre-formed Vilsmeier reagent at a low temperature can help to maintain a low concentration of the substrate and minimize side reactions.[2]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Purification: Careful column chromatography on silica gel is usually effective for separating the 2- and 3-formylated isomers.
-
Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine (HMTA) in an acidic medium, typically acetic acid or trifluoroacetic acid.[4][6] While less common for 1-benzofuran, it can be a viable alternative.
Issue 1: Low Yield or No Reaction
-
Question: I attempted a Duff reaction on 1-benzofuran, but the yield was very low. What could be the reason?
-
Answer: The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction.[6] Several factors can contribute to low yields:
-
Insufficient Acidity: The reaction requires an acidic medium to generate the electrophilic species from HMTA. If the acidity is too low, the reaction may not proceed. Using a stronger acid like trifluoroacetic acid (TFA) in place of acetic acid can sometimes improve the yield.
-
Reaction Temperature: The Duff reaction often requires heating. A typical temperature range is 80-100 °C.
-
Substrate Reactivity: While 1-benzofuran is electron-rich, it may not be as reactive as highly activated phenols for which the Duff reaction is optimized.
-
Issue 2: Formation of Polymeric Material
-
Question: The Duff reaction resulted in a significant amount of dark, insoluble polymer. How can I avoid this?
-
Answer: Polymerization is a common side reaction in the Duff reaction, especially with sensitive substrates.
-
Temperature Control: Avoid excessively high temperatures, as this can promote polymerization.
-
Stoichiometry: Using a large excess of HMTA can lead to the formation of complex mixtures and polymers. A molar ratio of 1:1 to 1:1.5 of 1-benzofuran to HMTA is a good starting point.[4]
-
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of the formylation of 1-benzofuran. Please note that the data for the Duff reaction is extrapolated from reactions on similar heterocyclic systems due to the limited availability of specific data for 1-benzofuran.
Table 1: Vilsmeier-Haack Formylation of 1-Benzofuran - Effect of Stoichiometry and Temperature
| Entry | Molar Ratio (POCl₃:DMF:1-Benzofuran) | Temperature (°C) | Reaction Time (h) | Yield of 2-CHO (%) | Yield of 3-CHO (%) |
| 1 | 1.1 : 1.1 : 1 | 0 to RT | 4 | ~70-80 | < 5 |
| 2 | 1.5 : 1.5 : 1 | 0 to RT | 4 | ~80-85 | ~5-10 |
| 3 | 1.1 : 1.1 : 1 | 80 | 2 | ~60-70 | ~15-20 |
| 4 | 2.0 : 2.0 : 1 | 80 | 2 | ~50-60 (with some di-formylation) | ~20-25 |
Table 2: Duff Reaction on Electron-Rich Heterocycles (Analogous to 1-Benzofuran) - Effect of Acid Catalyst
| Entry | Substrate | Molar Ratio (Substrate:HMTA) | Acid | Temperature (°C) | Yield of Aldehyde (%) |
| 1 | Indole | 1 : 1.2 | Acetic Acid | 90 | ~30-40 |
| 2 | Indole | 1 : 1.2 | Trifluoroacetic Acid | 80 | ~50-60 |
| 3 | Pyrrole | 1 : 1.2 | Acetic Acid | 90 | ~25-35 |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Benzofuran
Materials:
-
1-Benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add freshly distilled POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-benzofuran (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 1-benzofuran solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Add a saturated solution of sodium acetate until the mixture is neutral to slightly basic.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 1-benzofuran-2-carbaldehyde.
Duff Reaction for the Formylation of 1-Benzofuran (Adapted from Protocols for Indole)
Materials:
-
1-Benzofuran
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzofuran (1.0 equivalent) and hexamethylenetetramine (1.2 equivalents).
-
Add trifluoroacetic acid or glacial acetic acid as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Heat the aqueous mixture to 50-60 °C for 1-2 hours to hydrolyze the intermediate imine.
-
Cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the formylation of 1-benzofuran.
Caption: Decision tree for addressing side product formation during formylation.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzofuran-5-carbaldehyde by Column Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1-Benzofuran-5-carbaldehyde using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocols
A detailed methodology for the purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific crude mixture.
Protocol 1: Silica Gel Column Chromatography
This protocol outlines the purification of this compound using a standard silica gel stationary phase and a non-polar solvent system.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a low-polarity mobile phase. A common starting point is a mixture of petroleum ether and dichloromethane.[1] The ratio should be optimized using TLC to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing (Slurry Method):
-
In a beaker, create a slurry of silica gel in the initial mobile phase.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Carefully pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Continuously drain the solvent, ensuring the solvent level does not fall below the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully apply the dissolved sample directly onto the top of the silica bed using a pipette.
-
Dry Loading (for less soluble samples): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, maintaining a constant flow rate.
-
Collect the eluent in fractions.
-
-
Monitoring the Separation:
-
Monitor the separation using TLC. Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆O₂ |
| Molecular Weight | 146.14 g/mol [2] |
| Appearance | Colorless to light yellow liquid or solid[1] |
| Melting Point | 36-38 °C[3] |
| Boiling Point | 70-74 °C at 0.15 mmHg |
Table 2: Illustrative TLC Data for Mobile Phase Selection
The optimal mobile phase should provide an Rf value between 0.2 and 0.4 for good separation. The following are examples and should be confirmed experimentally.
| Mobile Phase (v/v) | Approximate Rf Value | Observations |
| 10% Ethyl Acetate/Hexanes | 0.35 | Good starting point for many aromatic aldehydes. |
| 20% Dichloromethane/Petroleum Ether | 0.40 | Offers a different selectivity.[1] |
| 5% Diethyl Ether/Hexanes | 0.30 | A less polar option that can be effective. |
Mandatory Visualization
Caption: A flowchart of the experimental workflow for the purification of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the column chromatography purification of this compound.
FAQs
Q1: What is the ideal stationary phase for purifying this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and related compounds.[1] For compounds that are sensitive to acid, neutral alumina can be considered as an alternative.
Q2: How do I choose the best mobile phase?
A2: The best mobile phase is typically determined by Thin Layer Chromatography (TLC). The goal is to find a solvent system where this compound has an Rf value between 0.2 and 0.4. This provides a good balance between retention and elution, allowing for effective separation from impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your compound has poor solubility in the eluting solvent, the "dry loading" method is recommended. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then added to the top of the column. This technique prevents precipitation at the top of the column and ensures a more uniform application of the sample.
Troubleshooting Guide
Issue 1: Low or No Recovery of the Product
-
Possible Cause: The compound may have decomposed on the acidic silica gel. Aromatic aldehydes can be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivate Silica Gel: Before packing the column, you can wash the silica gel with a solvent mixture containing a small amount of a base, such as 1% triethylamine in your eluent, to neutralize the acidic sites.
-
Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina.
-
Check Stability: Perform a 2D TLC to assess the stability of your compound on silica gel. Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it in the perpendicular direction with the same solvent. If the spot remains on the diagonal, the compound is stable. Degradation will result in off-diagonal spots.
-
Issue 2: The Compound Elutes Too Quickly or Too Slowly
-
Possible Cause: The polarity of the mobile phase is not optimized.
-
Solution:
-
Elutes Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in hexanes).
-
Elutes Too Slowly (Low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
Issue 3: Poor Separation of the Product from Impurities (Co-elution)
-
Possible Cause: The chosen solvent system does not provide adequate selectivity for the components in your mixture.
-
Solution:
-
Change Solvent System: Try a different combination of solvents. For example, if a hexane/ethyl acetate system is not working, a dichloromethane/petroleum ether or a toluene/ethyl acetate system might offer different selectivity and improve separation.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help to separate compounds with close Rf values.
-
Issue 4: Tailing or Streaking of the Compound Spot on TLC and Broad Bands on the Column
-
Possible Cause: This can be due to overloading the column, strong interaction of the compound with the stationary phase, or the presence of highly polar impurities.
-
Solution:
-
Reduce Sample Load: Use a smaller amount of crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
Add a Modifier to the Mobile Phase: For acidic impurities, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape. For basic impurities, adding a small amount of triethylamine can be beneficial. However, be mindful of the stability of your target compound in the presence of acids or bases.
-
Caption: A troubleshooting guide for common issues in column chromatography.
References
Technical Support Center: Recrystallization of 1-Benzofuran-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Benzofuran-5-carbaldehyde via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable for this compound. The polarity of the solvent may be too different from that of the compound.
-
Solution:
-
Select an appropriate solvent. Based on the structure of this compound (an aromatic aldehyde), solvents with moderate polarity are likely to be effective. Consider trying ethanol, isopropanol, acetone, ethyl acetate, or toluene. For mixed solvent systems, combinations like petroleum ether/ethyl acetate or aqueous methanol have been used for similar benzofuran derivatives.[1][2]
-
Increase the amount of solvent. Add small increments of hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will lead to poor recovery.
-
Ensure the solvent is at its boiling point. The solubility of most compounds increases significantly with temperature.
-
Problem: No crystals form upon cooling.
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Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure. The solution is not supersaturated, and therefore, the compound remains dissolved even at low temperatures.
-
Solution:
-
Boil off some of the solvent. Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool again slowly.
-
Induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.
-
-
Use an anti-solvent. If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise to the cooled solution until it becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
-
Possible Cause 2: The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of a supersaturated solution without crystallization.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed. You can insulate the flask to slow down the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
Problem: The compound "oils out" instead of forming crystals.
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. this compound has a reported melting point in the range of 36-50.5°C.[3][4][5] If the solution becomes supersaturated at a temperature above this, the compound will separate as a liquid (oil) rather than a solid.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent and allow the solution to cool more slowly. This will lower the saturation temperature.
-
Consider a lower-boiling point solvent.
-
-
Possible Cause 2: High concentration of impurities. Impurities can lower the melting point of the compound and interfere with crystal lattice formation.
-
Solution:
-
Attempt to purify the compound by other means first, such as column chromatography, and then recrystallize the partially purified product.
-
Try a different recrystallization solvent that may be better at excluding the specific impurities present.
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Problem: The recovered crystals are discolored.
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Possible Cause: Colored impurities are present in the crude material and have co-precipitated with the product. Aldehydes can also be prone to oxidation, which can lead to discoloration.
-
Solution:
-
Use activated charcoal. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
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Perform a second recrystallization. This can further improve the purity and color of the final product.
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Consider the stability of the compound. Furan-based aldehydes can be sensitive to air and light.[6] Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent degradation and discoloration over time.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: While the ideal solvent should be determined experimentally, good starting points for this compound, a moderately polar aromatic aldehyde, would be alcohols like ethanol or isopropanol, or a mixed solvent system. For related benzofuran derivatives, successful recrystallizations have been reported using petroleum ether, ethanol, aqueous methanol, methanol-acetone mixtures, and petroleum ether-ethyl acetate.[1][2][7][8] Given its moderate polarity, a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate is a promising option.[2]
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude solid. This will ensure that the solution is supersaturated upon cooling, leading to a good recovery of the purified crystals. It is best to start with a small amount of solvent and add more in small portions until the solid just dissolves at the solvent's boiling point.
Q3: My yield is very low. What can I do to improve it?
A3: Low yield can be due to several factors:
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Using too much solvent: As mentioned above, this is a common issue. Try to use less solvent in your next attempt.
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Incomplete crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize the amount of product that crystallizes out.
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Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper, and keep the solution at a rolling boil during filtration.
-
Loss during transfer: Be careful to minimize the loss of solid during transfers between flasks.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The purity of your recrystallized product can be assessed by several methods:
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Melting point analysis: A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. The reported melting point of this compound is in the range of 36-50.5°C.[3][4][5]
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Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.
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Spectroscopic techniques: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and purity of the compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₂ | [3] |
| Molecular Weight | 146.14 g/mol | [9] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 36 - 50.5 °C | [3][4][5] |
| Boiling Point | 70-74 °C at 0.15 mmHg | [3] |
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale | Reference(s) |
| Ethanol | A common, moderately polar solvent for recrystallizing aromatic compounds. | [7] |
| Isopropanol | Similar to ethanol, a good starting point. | General Practice |
| Petroleum Ether / Ethyl Acetate | A mixed solvent system allows for fine-tuning of polarity. Used for a similar benzofuran derivative. | [2] |
| Aqueous Methanol | A polar mixed solvent system that can be effective for moderately polar compounds. | [1][8] |
| Petroleum Ether | Used for the recrystallization of a related benzofuran derivative. | [7] |
Experimental Protocols
General Protocol for Recrystallization of this compound
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube in a water bath and observe the solubility. The compound should be soluble in the hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Page loading... [guidechem.com]
- 4. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound CAS 10035-16-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of 1-Benzofuran Formylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formylation of 1-benzofuran. Our goal is to help you improve regioselectivity and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the major products expected from the formylation of 1-benzofuran?
A1: The formylation of 1-benzofuran, an electrophilic aromatic substitution reaction, can theoretically yield two primary products: 1-benzofuran-2-carbaldehyde and 1-benzofuran-3-carbaldehyde. The regioselectivity of the reaction is influenced by the stability of the intermediate carbocation (sigma complex) formed during the reaction.
Q2: Which position, C2 or C3, is generally favored during the formylation of 1-benzofuran?
A2: Electrophilic attack at the C2 position of 1-benzofuran leads to a sigma complex where the positive charge is stabilized by the adjacent oxygen atom through resonance, without disrupting the aromaticity of the benzene ring. Attack at the C3 position results in an intermediate where charge delocalization involves the benzene ring, which can be less favorable. Consequently, formylation of unsubstituted 1-benzofuran often preferentially occurs at the C2 position.
Q3: How can I selectively synthesize 1-benzofuran-3-carbaldehyde?
A3: While C2 formylation is common, specific methods have been developed to achieve high selectivity for the C3 position. One such strategy involves the rearrangement of 2-hydroxychalcones. This method allows for the highly selective synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran intermediates under specific acidic conditions.[1] For example, using p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol ((CF₃)₂CHOH) can selectively yield the 3-formylbenzofuran.[1]
Q4: What are the most common formylation reactions used for 1-benzofuran?
A4: The most common methods for formylating 1-benzofuran are the Vilsmeier-Haack reaction, the Duff reaction, and the Gattermann reaction. Each of these methods has its own advantages and challenges regarding regioselectivity and substrate scope.
Formylation Methods and Troubleshooting
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. It employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
| Issue | Potential Cause | Recommended Solution |
| Low Regioselectivity (Mixture of C2 and C3 isomers) | Reaction conditions favoring the less stable intermediate. | Modify reaction temperature; lower temperatures can sometimes improve selectivity. Screen different solvents as the polarity of the solvent can influence the transition state energies. |
| Low or No Yield | Inactive Vilsmeier reagent due to moisture. Insufficiently activated substrate. | Ensure all glassware is thoroughly dried and use anhydrous solvents. For less reactive benzofuran derivatives, consider increasing the equivalents of the Vilsmeier reagent or performing the reaction at a slightly elevated temperature. |
| Formation of Byproducts | Over-reaction or side reactions due to harsh conditions. | Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed. Consider using a milder formylating agent if byproducts are persistent. |
| Difficult Product Isolation | The product may be unstable under the workup conditions. | Use a buffered aqueous workup to avoid strongly acidic or basic conditions. Ensure prompt extraction and purification after the reaction is complete. |
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-benzofuran (1 equivalent) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium acetate or sodium hydroxide solution) until it reaches a pH of 6-7.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid, or trifluoroacetic acid (TFA). It is generally effective for electron-rich phenols and phenol ethers. While less common for 1-benzofuran itself, it can be applied to hydroxy-substituted benzofurans.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or decomposition of starting material. | Increase the reaction temperature or prolong the reaction time. Ensure the reaction medium is sufficiently acidic to promote the reaction. |
| Poor Regioselectivity | Multiple activated positions on the benzofuran ring. | For substrates with multiple possible reaction sites, consider using a milder acid or lower temperature to enhance selectivity. Blocking groups can be employed to direct the formylation to a specific position. |
| Formation of Polymeric Byproducts | High reaction temperatures or prolonged reaction times can lead to polymerization. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. Use of a less acidic catalyst might also reduce polymerization. |
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Reaction Setup: To a solution of the hydroxy-1-benzofuran (1 equivalent) in trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA) (2-3 equivalents) portion-wise with stirring.
-
Reaction: Heat the mixture to 70-80 °C and stir for 1-3 hours, monitoring the progress by TLC.
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Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of ice and water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Gattermann Reaction
The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂). This reaction is suitable for activated aromatic systems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficiently activated substrate. Inactive catalyst. | The Gattermann reaction generally requires electron-rich substrates. If 1-benzofuran is not sufficiently reactive, consider using a stronger Lewis acid or higher reaction temperatures. Ensure the Lewis acid is anhydrous and active. |
| Safety Concerns | Use of highly toxic hydrogen cyanide. | Employ the Adams modification using zinc cyanide and HCl to generate HCN in situ, which is a safer alternative to handling liquid HCN directly. Always perform the reaction in a well-ventilated fume hood. |
| Product Inhibition | The product aldehyde may form a complex with the Lewis acid, inhibiting the catalyst. | Use a stoichiometric amount of the Lewis acid to ensure the reaction goes to completion. |
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Reaction Setup: To a stirred suspension of zinc cyanide (Zn(CN)₂) (1.5 equivalents) in an anhydrous solvent (e.g., benzene or 1,2-dichloroethane), add 1-benzofuran (1 equivalent).
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HCN Generation and Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the suspension for 1-2 hours. After the introduction of HCl, warm the mixture to room temperature and stir for several hours, monitoring by TLC.
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Work-up: Pour the reaction mixture into ice water and stir for an hour to hydrolyze the intermediate imine.
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Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude aldehyde by column chromatography or distillation.
Factors Influencing Regioselectivity
The regioselectivity of 1-benzofuran formylation is a delicate balance of electronic and steric effects. Understanding these factors can help in designing experiments to favor the desired isomer.
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Electronic Effects: The inherent electronic properties of the 1-benzofuran ring system favor electrophilic attack at the C2 position due to the stabilization of the intermediate by the adjacent oxygen atom.
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Steric Effects: The use of bulky formylating agents or the presence of large substituents on the 1-benzofuran ring can hinder attack at a particular position, thereby influencing the regiochemical outcome.
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Reaction Conditions: The choice of solvent, temperature, and catalyst can alter the reaction pathway and the relative energies of the transition states leading to the different isomers.
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Substituent Effects: Electron-donating groups on the benzene portion of the 1-benzofuran can activate the ring towards electrophilic substitution and direct the incoming formyl group to specific positions (ortho/para to the activating group). Conversely, electron-withdrawing groups can deactivate the ring and influence the position of formylation.
By carefully considering and manipulating these factors, researchers can significantly improve the regioselectivity of 1-benzofuran formylation and achieve higher yields of the desired product for their drug development and research applications.
References
Safe disposal and waste management of 1-Benzofuran-5-carbaldehyde
Welcome to the Technical Support Center for 1-Benzofuran-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, disposal, and waste management of this compound. Please consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before handling any chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is harmful if swallowed. All appropriate personal protective equipment (PPE) should be worn when handling this solid compound.
Q2: What is the recommended method for disposing of this compound waste?
A2: The primary recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical into drains or the environment.[2][3]
Q3: Can I dispose of small quantities of this compound down the drain?
A3: No. You should never dispose of this compound down the drain, regardless of the quantity.[2][3] It should not be released into the environment and may be harmful to aquatic life.[4][5]
Q4: What personal protective equipment (PPE) is required when handling this chemical for disposal?
A4: When handling this compound, you must wear appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety goggles (EN 166), and a lab coat or protective clothing to prevent skin exposure.[2][6] If there is a risk of dust formation or aerosol generation, respiratory protection (e.g., a particle-filtering half mask EN149:2001) should be used in a well-ventilated area.[2][3]
Q5: How should I store the waste before disposal?
A5: Waste should be collected in a suitable, clearly labeled, and tightly closed container.[2][3] Store the waste container in a cool, dry, and well-ventilated place, segregated from incompatible materials.
Hazard and Safety Data Summary
The following table summarizes key quantitative and qualitative safety data for this compound.
| Parameter | Value / Information | Source |
| Molecular Formula | C₉H₆O₂ | [1][7] |
| Molecular Weight | 146.14 g/mol | [1][7] |
| Appearance | Solid | - |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| GHS Precautionary Statements | P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Primary Disposal Route | Incineration by a licensed professional waste disposal service. | [3] |
| Storage Class | 13 - Non Combustible Solids | - |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Disposal Workflow
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. capotchem.com [capotchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Validation & Comparative
Comparative NMR Analysis of Benzofuran Carbaldehydes for Drug Discovery
A detailed spectroscopic comparison of 1-Benzofuran-5-carbaldehyde with its 2- and 3-isomers, providing valuable data for researchers in drug development and chemical synthesis.
In the landscape of pharmaceutical research and drug development, the benzofuran scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The precise characterization of substituted benzofurans is paramount for understanding their structure-activity relationships. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its isomeric counterparts, 2-Benzofuran-carbaldehyde and 3-Benzofuran-carbaldehyde. The presented data, crucial for unambiguous identification and quality control, is supported by a detailed experimental protocol for data acquisition.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a unique fingerprint for each isomer, reflecting the distinct electronic environment of the protons and carbon atoms within each molecule.
Table 1: ¹H NMR Spectral Data of Benzofuran Carbaldehyde Isomers (400 MHz, CDCl₃)
| Position | This compound | 2-Benzofuran-carbaldehyde | 3-Benzofuran-carbaldehyde |
| CHO | 9.95 (s, 1H) | 9.85 (s, 1H) | 10.10 (s, 1H) |
| H-2 | 7.73 (d, J=2.2 Hz, 1H) | - | 8.30 (s, 1H) |
| H-3 | 6.91 (d, J=2.2 Hz, 1H) | 7.60 (s, 1H) | - |
| H-4 | 8.20 (d, J=1.6 Hz, 1H) | 7.75 (d, J=7.8 Hz, 1H) | 7.95 (d, J=7.9 Hz, 1H) |
| H-6 | 7.89 (dd, J=8.5, 1.6 Hz, 1H) | 7.55 (t, J=7.6 Hz, 1H) | 7.40 (t, J=7.7 Hz, 1H) |
| H-7 | 7.66 (d, J=8.5 Hz, 1H) | 7.68 (d, J=8.3 Hz, 1H) | 7.52 (d, J=8.2 Hz, 1H) |
| H-5 | - | 7.42 (t, J=7.5 Hz, 1H) | 7.35 (t, J=7.6 Hz, 1H) |
Table 2: ¹³C NMR Spectral Data of Benzofuran Carbaldehyde Isomers (101 MHz, CDCl₃)
| Position | This compound | 2-Benzofuran-carbaldehyde | 3-Benzofuran-carbaldehyde |
| CHO | 191.8 | 179.9 | 186.2 |
| C-2 | 146.0 | 152.8 | 155.0 |
| C-3 | 107.2 | 117.5 | 122.1 |
| C-3a | 128.5 | 129.2 | 125.4 |
| C-4 | 129.8 | 124.0 | 124.5 |
| C-5 | 132.5 | 126.8 | 123.6 |
| C-6 | 125.2 | 123.5 | 121.8 |
| C-7 | 112.0 | 112.6 | 111.9 |
| C-7a | 158.9 | 156.2 | 150.7 |
Experimental Protocol
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for benzofuran derivatives.
Sample Preparation: Approximately 5-10 mg of the benzofuran carbaldehyde sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8278 Hz
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 24038 Hz
-
Temperature: 298 K
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard Fourier transformation. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Workflow for NMR Spectral Analysis
The process of analyzing and interpreting NMR data follows a systematic workflow, from initial sample handling to final structure elucidation and comparison.
Caption: Workflow of NMR Spectral Analysis.
This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of benzofuran-based compounds. The provided spectral data and experimental protocol facilitate the accurate identification of this compound and its key isomers, thereby supporting the advancement of drug discovery and development programs.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Benzofuran-5-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these structures. This guide provides a detailed look into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Benzofuran-5-carbaldehyde, offering a comparative framework against related chemical classes and a standardized experimental protocol for its analysis.
Unveiling the Molecular Blueprint: Predicted Fragmentation Pattern
Due to the limited availability of a complete, publicly accessible experimental mass spectrum for this compound, this guide presents a plausible fragmentation pattern based on established principles of mass spectrometry for aromatic aldehydes and benzofuran derivatives. The molecular weight of this compound is approximately 146.14 g/mol .[1][2][3][4] Upon electron ionization, the molecule is expected to form a molecular ion (M•+) at m/z 146, which then undergoes a series of characteristic fragmentation steps.
Aromatic aldehydes are known to exhibit a prominent M-1 peak due to the loss of a hydrogen radical from the aldehyde group, forming a stable acylium ion.[5] Furthermore, the loss of the entire formyl group (CHO) as a radical, resulting in an M-29 peak, is a common fragmentation pathway. For benzofuran derivatives, the expulsion of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation.
Based on these principles, the following table summarizes the predicted major fragments for this compound.
| m/z (Predicted) | Proposed Fragment Ion | Chemical Formula |
| 146 | [M]•+ (Molecular Ion) | [C₉H₆O₂]•+ |
| 145 | [M-H]+ | [C₉H₅O₂]+ |
| 117 | [M-CHO]+ | [C₈H₅O]+ |
| 89 | [M-CHO-CO]+ | [C₇H₅]+ |
A Roadmap for Analysis: Experimental Protocol for GC-MS
For researchers seeking to analyze this compound or similar aromatic aldehydes, the following gas chromatography-mass spectrometry (GC-MS) protocol provides a robust starting point.
1. Sample Preparation:
-
Dissolve a small quantity of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization step to improve volatility and thermal stability, although this is not typically required for this compound.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for dilute samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
Visualizing the Fragmentation Cascade
The predicted fragmentation pathway of this compound can be visualized as a series of sequential losses from the molecular ion. This logical relationship is depicted in the following diagram generated using the DOT language.
Predicted fragmentation of this compound.
Concluding Remarks
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While the fragmentation pattern presented is based on well-established chemical principles, experimental verification is crucial for definitive structural confirmation. The provided experimental protocol offers a reliable methodology for researchers to obtain such data. By combining predictive analysis with robust experimental techniques, the scientific community can continue to unravel the complex world of heterocyclic chemistry, paving the way for advancements in drug discovery and development.
References
- 1. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10035-16-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. plantaedb.com [plantaedb.com]
- 4. This compound | CAS 10035-16-2 [matrix-fine-chemicals.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Infrared spectroscopy of 1-Benzofuran-5-carbaldehyde functional groups
An Objective Guide to the Infrared Spectroscopy of 1-Benzofuran-5-carbaldehyde and Related Compounds
This guide provides a detailed comparison of the infrared (IR) spectroscopic features of this compound, an important intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The analysis focuses on identifying the characteristic vibrational frequencies of its principal functional groups—the aromatic aldehyde and the benzofuran ring system. For comparative purposes, the IR spectral data of benzaldehyde and benzofuran are presented alongside, offering a clear framework for spectral interpretation by researchers, scientists, and drug development professionals.
Comparative Analysis of IR Absorption Data
The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational modes of its covalent bonds. In this compound, the key functional groups—an aromatic aldehyde and a fused benzofuran heterocycle—give rise to characteristic absorption bands. The position of these bands is influenced by factors such as conjugation and the electronic environment of the bonds.
The aldehyde group is primarily identified by its strong carbonyl (C=O) stretching vibration and a distinctive C-H stretching vibration.[2] For aromatic aldehydes like this compound, the C=O stretch is expected at a lower wavenumber (around 1710-1685 cm⁻¹) compared to saturated aldehydes (1740-1720 cm⁻¹) due to the delocalization of π electrons through conjugation, which imparts a partial single-bond character to the carbonyl group.[3][4][5] This effect is clearly illustrated when comparing with non-conjugated aldehydes.
Furthermore, the aldehyde C-H stretch provides a crucial diagnostic marker, typically appearing as a pair of weak to moderate bands between 2860 cm⁻¹ and 2700 cm⁻¹.[6] The lower frequency band, often seen around 2720 cm⁻¹, is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds like ketones.[3][7] This doublet arises from a Fermi resonance interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[6][8]
The benzofuran moiety contributes several characteristic absorptions. These include aromatic C-H stretching vibrations, which occur at wavenumbers slightly above 3000 cm⁻¹, and aromatic C=C in-ring stretching vibrations that appear in the 1600-1400 cm⁻¹ region.[7][9] The ether linkage (C-O-C) within the furan ring also produces characteristic stretching bands.
The following table summarizes the expected and observed IR absorption frequencies for the functional groups of this compound and compares them with benzaldehyde and benzofuran to highlight the contribution of each structural component.
Table 1: Comparison of Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group Vibration | This compound (Expected) | Benzaldehyde (Reference) | Benzofuran (Reference) |
| Aromatic C-H Stretch | 3100-3000 | 3099 - 3032[9] | Present |
| Aldehyde C-H Stretch | ~2850 and ~2750 (Fermi doublet) | 2850, 2750[2] | Absent |
| Carbonyl (C=O) Stretch | 1710-1685 (Conjugated) | ~1705[5] | Absent |
| Aromatic C=C Stretch | 1600-1450 | 1614, 1506, 1465[9] | Present |
| Ether C-O-C Stretch | ~1250 (asymmetric) & ~1050 (symmetric) | Absent | Present |
| Aromatic C-H Out-of-Plane Bend | 900-675 | 735, 695 | Present |
Experimental Protocol: Acquiring the IR Spectrum
The data presented in this guide can be obtained using Fourier Transform Infrared (FTIR) Spectroscopy, a standard analytical technique in modern chemical laboratories. The following protocol outlines a typical procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or germanium)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to evaporate completely.
-
Lower the ATR press arm to ensure no sample is present.
-
Acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Raise the ATR press arm.
-
Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. A slip-clutch mechanism on many ATR accessories ensures optimal and reproducible pressure.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically subtract the previously collected background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
-
Data Analysis:
-
Process the resulting spectrum by identifying the wavenumbers of the major absorption bands.
-
Correlate these absorption bands with known vibrational frequencies of functional groups to elucidate the molecular structure.
-
-
Cleaning:
-
After analysis, raise the press arm and carefully remove the sample powder from the crystal surface with a dry, lint-free wipe.
-
Perform a final cleaning of the crystal with a solvent-dampened wipe to ensure it is ready for the next measurement.
-
Visualization of Spectral Interpretation Workflow
The process of identifying a molecule's functional groups from its IR spectrum follows a logical, step-by-step analysis. The following diagram illustrates this workflow as applied to the interpretation of the this compound spectrum.
Caption: Logical workflow for identifying functional groups in this compound via IR.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Analysis of 1-Benzofuran-5-carbaldehyde and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2][3][4][5][6] This has led to significant interest in benzofuran derivatives as potential therapeutic agents in areas such as oncology, infectious diseases, and inflammatory conditions.[4][5][7] Among the various substituted benzofurans, the isomeric benzofuran carbaldehydes are key intermediates and pharmacophores. The position of the carbaldehyde group on the benzofuran ring system can significantly influence the physicochemical properties and biological activities of the molecule.
This guide provides a comparative analysis of 1-benzofuran-5-carbaldehyde with its other positional isomers, offering a valuable resource for researchers in medicinal chemistry and drug development. While direct comparative studies across all isomers are limited in the literature, this document collates available data on their physicochemical properties, synthesis, and biological potential, supplemented with established structure-activity relationship (SAR) principles.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The position of the aldehyde functional group on the benzofuran ring imparts distinct physicochemical and spectroscopic characteristics to each isomer. A summary of these properties is presented in the table below, compiled from various sources. These differences are crucial for the identification, characterization, and further synthetic modification of these compounds.
Table 1: Physicochemical and Spectroscopic Data of Benzofuran Carbaldehyde Isomers
| Property | 1-Benzofuran-2-carbaldehyde | 1-Benzofuran-3-carbaldehyde | This compound | 1-Benzofuran-6-carbaldehyde | 1-Benzofuran-7-carbaldehyde |
| Molecular Formula | C₉H₆O₂ | C₉H₆O₂ | C₉H₆O₂ | C₉H₆O₂ | C₉H₆O₂ |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol [8] | 146.14 g/mol | 146.14 g/mol | 146.14 g/mol |
| CAS Number | 4265-16-1 | 4687-25-6 | 10035-16-2[9] | 123297-88-1 | 95333-14-5 |
| Appearance | White to pale yellow solid | White to yellow solid[10] | Colorless to light yellow liquid/solid | Not specified | Liquid |
| Melting Point (°C) | 195-198 | 39[10] | 50.5 | Not specified | Not specified |
| Boiling Point (°C/mmHg) | 130-131/13 | 165/18[10] | 70-74/0.15 | Not specified | Not specified |
| ¹H NMR (Aldehyde Proton, ppm) | ~9.8-10.0 | ~10.18[10] | ~9.9-10.0[11] | Not specified | Not specified |
| IR (C=O stretch, cm⁻¹) | ~1680-1700 | Not specified | ~1690-1710 | Not specified | Not specified |
Note: Data is compiled from various chemical supplier and database entries. The exact values may vary depending on the source and experimental conditions.
Synthesis of Benzofuran Carbaldehyde Isomers
The synthesis of benzofuran carbaldehydes can be achieved through various synthetic routes, often tailored to the desired substitution pattern. Common strategies involve the formylation of a pre-formed benzofuran ring or the cyclization of appropriately substituted precursors.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of benzofuran carbaldehyde isomers.
Caption: A generalized workflow for the synthesis and characterization of benzofuran carbaldehyde isomers.
Experimental Protocol: Synthesis of 1-Benzofuran-3-carbaldehyde from 3-Methylbenzofuran
This protocol describes the oxidation of 3-methylbenzofuran to 1-benzofuran-3-carbaldehyde using selenium dioxide.[10]
Materials:
-
3-Methylbenzofuran
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
A mixture of 3-methylbenzofuran (1.5 mmol) and selenium dioxide (1.8 mmol) is suspended in 1,4-dioxane (3 mL).[10]
-
The reaction mixture is heated to reflux and maintained for 24 hours.[10]
-
After cooling to room temperature, the mixture is diluted with a 2:1 v/v solution of ethyl acetate/hexane (10 mL).[10]
-
The mixture is filtered through a short plug of silica gel to remove selenium residues. The silica gel is washed with ethyl acetate.[10]
-
The combined organic filtrates are concentrated under reduced pressure.[10]
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield 1-benzofuran-3-carbaldehyde.[10]
Comparative Biological Activities
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4][5] The position of substituents on the benzofuran scaffold is a critical determinant of biological activity.[7]
The following table presents illustrative data based on SAR principles to conceptualize the potential differences in biological activities among the isomers. It is crucial to note that this data is hypothetical and requires experimental validation.
Table 2: Illustrative Comparative Biological Activities of Benzofuran Carbaldehyde Isomers
| Isomer | Anticancer Activity (IC₅₀, µM) - Hypothetical | Antimicrobial Activity (MIC, µg/mL) - Hypothetical |
| 1-Benzofuran-2-carbaldehyde | 15 | 32 |
| 1-Benzofuran-3-carbaldehyde | 25 | 64 |
| This compound | 10 | 16 |
| 1-Benzofuran-6-carbaldehyde | 20 | 32 |
| 1-Benzofuran-7-carbaldehyde | 30 | 64 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of the benzofuran carbaldehyde isomers against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzofuran carbaldehyde isomers
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the benzofuran carbaldehyde isomers in culture medium from a stock solution in DMSO.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship and Potential Signaling Pathways
The biological activity of benzofuran derivatives is often attributed to their ability to interact with various cellular targets and signaling pathways. For instance, some benzofuran derivatives have been shown to inhibit protein kinases, interfere with microtubule polymerization, or induce apoptosis. The aldehyde functionality on the benzofuran ring can act as a reactive site or a key binding element for target interactions.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive benzofuran carbaldehyde isomer, leading to an anticancer effect.
Caption: A diagram illustrating the potential inhibition of a kinase cascade by a benzofuran carbaldehyde isomer, leading to the suppression of cell proliferation.
Conclusion and Future Directions
This comparative guide highlights the structural and potential biological diversity among benzofuran carbaldehyde isomers. While this compound is a valuable synthon, its isomers also represent a rich source of chemical diversity for the development of novel therapeutic agents. The presented data underscores the need for direct, systematic comparative studies to fully elucidate the structure-activity relationships within this class of compounds. Future research should focus on the parallel synthesis and biological evaluation of all positional isomers to identify promising lead candidates for further optimization in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. jopcr.com [jopcr.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. scienceopen.com [scienceopen.com]
- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzofuran-3-carbaldehyde | C9H6O2 | CID 12394139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BENZOFURAN-3-CARBALDEHYDE CAS#: 4687-25-6 [m.chemicalbook.com]
- 11. This compound(10035-16-2) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Analytical Methods for the Quantification of 1-Benzofuran-5-carbaldehyde
This guide provides a detailed comparison of common analytical methods for the quantitative analysis of 1-Benzofuran-5-carbaldehyde, a key intermediate in pharmaceutical synthesis and a compound of interest in chemical research. The selection of an appropriate analytical technique is critical for applications ranging from quality control and impurity profiling to pharmacokinetic studies. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting their respective methodologies, performance data, and workflows to aid researchers in making an informed decision.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, widely used technique for the quantification of organic molecules like this compound. It offers an excellent balance of sensitivity, specificity, and cost-effectiveness. The method relies on the separation of the analyte from a sample matrix using a reversed-phase column, followed by detection and quantification based on its ultraviolet (UV) absorbance.
Experimental Protocol
a. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (LC-MS grade)
-
Standard laboratory glassware (volumetric flasks, pipettes)
-
0.45 µm syringe filters
b. Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: Determined by UV scan of the reference standard (typically near the absorbance maximum, e.g., 254 nm).[1]
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by serially diluting the stock solution with the mobile phase (pre-mixed at initial conditions).[1]
-
Sample Preparation: The preparation will vary by matrix. For a bulk drug substance, dissolve a known amount in the diluent to a concentration within the calibration range. For formulated products, an extraction step may be required. Filter all solutions through a 0.45 µm syringe filter prior to injection.[1][2]
d. Data Analysis:
-
Construct a calibration curve by plotting the analyte's peak area against its concentration.[1]
-
Perform a linear regression analysis to obtain the equation of the line and ensure the correlation coefficient (R²) is ≥ 0.999.[3]
-
Quantify this compound in the sample by interpolating its peak area on the calibration curve.[1]
Quantitative Performance (Based on Structurally Similar Compounds)
The following table summarizes expected performance characteristics for the analysis of benzofuran derivatives, which can be considered indicative for this compound.
| Parameter | Expected Value | Reference Compound(s) |
| Linearity Range | 1 - 100 µg/mL | 2-(2-thienyl)benzofuran |
| Correlation Coefficient (R²) | >0.999 | 2-(2-thienyl)benzofuran |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | Benzofuran Derivatives |
| Limit of Quantitation (LOQ) | ~0.5 - 1.5 µg/mL | Benzofuran Derivatives |
Note: Data is adapted from analyses of structurally related benzofuran derivatives and should be validated specifically for this compound.[2]
Workflow Visualization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering high sensitivity and structural confirmation, making it ideal for trace-level analysis and impurity identification. For a semi-polar compound like this compound, a derivatization step is often required to increase its volatility and thermal stability for optimal gas-phase analysis.
Experimental Protocol
a. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).[1][4]
b. Derivatization (Silylation):
-
Prepare solutions of the dried sample or standard in a GC vial.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[1][4]
-
Cool the vial to room temperature before GC-MS analysis.
c. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a Mass Spectrometer with an autosampler.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-500) for identification.[1][4]
d. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like methanol or dichloromethane.
-
Create calibration standards by diluting the stock solution.
-
Derivatize all standards and samples as described above.
e. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the derivatized standards.[1]
-
Confirm analyte identity in samples by verifying the presence and relative abundance ratios of qualifier ions.[1]
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Performance (Based on Structurally Similar Compounds)
GC-MS methods, particularly with derivatization, offer superior sensitivity compared to HPLC-UV.
| Parameter | Expected Value | Reference Compound(s) |
| Linearity Range | 25 - 700 ng/g (ppb) | 5-hydroxymethylfurfural |
| Correlation Coefficient (R²) | >0.99 | 5-hydroxymethylfurfural |
| Limit of Detection (LOD) | ~5 - 10 ng/g (ppb) | 5-hydroxymethylfurfural |
| Limit of Quantitation (LOQ) | ~15 - 30 ng/g (ppb) | 5-hydroxymethylfurfural |
Note: Data is adapted from the analysis of a related furan aldehyde and should be validated specifically for this compound.[5]
Workflow Visualization
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying a pure substance in a simple matrix.[6] Its primary limitation is a lack of specificity, as any substance that absorbs light at the analytical wavelength will interfere with the measurement. It is best suited for quality control of pure substances or for samples with a well-characterized, non-interfering matrix.
Experimental Protocol
a. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Spectrophotometric grade solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Quartz cuvettes
b. Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
c. Method Development:
-
Determine λmax: Dissolve the reference standard in the chosen solvent and scan the UV-Vis spectrum (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Benzofuran structures typically show strong absorbance.[7]
-
Solvent Blank: Use the pure solvent as a blank to zero the spectrophotometer at the determined λmax.
d. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover the expected sample concentration range.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
e. Data Analysis:
-
Measure the absorbance of each calibration standard at λmax.
-
Create a calibration curve by plotting absorbance versus concentration. According to the Beer-Lambert law, this relationship should be linear.[6]
-
Perform a linear regression to determine the R² value (should be >0.995).
-
Measure the absorbance of the sample solution and use the calibration curve equation to calculate its concentration.[8]
Quantitative Performance
Performance is highly dependent on the analyte and matrix.
| Parameter | Expected Characteristic |
| Linearity Range | Dependent on the molar absorptivity of the compound. |
| Specificity | Low; prone to interference from other UV-absorbing compounds. |
| Sensitivity | Moderate; typically in the low µg/mL (ppm) range. |
| Throughput | High; very rapid measurements. |
Workflow Visualization
Method Comparison Summary
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Low (Interference-prone) |
| Sensitivity | High (µg/mL range) | Very High (ng/mL or ppb range) | Moderate (µg/mL range) |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Per Sample) | Low-Moderate | Moderate-High | Very Low |
| Confirmation | Based on Retention Time | Definitive (Mass Spectrum) | None |
| Key Advantage | Robustness and reliability | Highest sensitivity & specificity | Speed and simplicity |
| Key Disadvantage | Moderate sensitivity | Requires derivatization | Lack of specificity |
| Best For | Routine QC, formulation analysis | Trace analysis, impurity ID | Pure substance assay |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 1-Benzofuran-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. Among the arsenal of analytical techniques, single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural characterization of 1-Benzofuran-5-carbaldehyde and its derivatives, a class of compounds with significant biological and pharmaceutical relevance.
Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise spatial arrangement of atoms within these molecules, achievable through X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unambiguous and high-resolution data on bond lengths, bond angles, and the overall three-dimensional conformation of a molecule. This technique was instrumental in determining the crystal structure of various benzofuran derivatives, offering insights into their molecular geometry and intermolecular interactions.
Case Study: Crystal Structure of a Brominated Benzofuran Derivative
A study on 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, a derivative of benzofuran, provides detailed crystallographic data. The compound was synthesized and its structure was determined using single-crystal X-ray diffraction.
Table 1: Crystallographic Data for 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime
| Parameter | Value |
| Empirical Formula | C19H18BrNO2 |
| Formula Weight | 372.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.6803(6) |
| b (Å) | 10.7302(8) |
| c (Å) | 17.0775(8) |
| β (°) | 102.088(5) |
| Volume (ų) | 1734.53(18) |
| Z | 4 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
| Reflections collected / unique | 6866 / 3538 |
| R-int | 0.0984 |
Data sourced from a study on the synthesis and x-ray structural characterization of benzofuran derivatives.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic methods offer valuable and often complementary information about the structure and properties of this compound derivatives in different states.
Table 2: Comparison of Analytical Techniques for the Structural Characterization of Benzofuran Derivatives
| Technique | Information Provided | Sample State | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Solid (single crystal) | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Solution | Provides information about the molecule's structure and dynamics in solution. | Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Gas/Solution | High sensitivity, requires very small sample amounts. | Provides limited information on the 3D structure and connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid/Liquid | Fast and simple technique for functional group identification. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction of a Benzofuran Derivative
The following protocol is a generalized procedure based on the study of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime:
-
Crystallization: The purified compound is dissolved in a suitable solvent (e.g., ethanol) and allowed to crystallize slowly at room temperature through solvent evaporation.
-
Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific wavelength of X-rays (e.g., Mo-Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of a benzofuran derivative:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Analyze the chemical shifts, coupling constants, and integration to determine the structure.
Mass Spectrometry (MS)
A typical protocol for the mass spectrometric analysis of a benzofuran derivative:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the generated ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the structural elucidation of this compound derivatives, highlighting the central role of X-ray crystallography and its relationship with other analytical techniques.
References
Unveiling the Biological Potential: A Comparative Analysis of Substituted 1-Benzofuran-5-carbaldehydes
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the biological activities of substituted 1-benzofuran-5-carbaldehydes and related benzofuran analogs, focusing on their antimicrobial and anticancer potential. While direct comparative studies on a series of substituted 1-benzofuran-5-carbaldehydes are limited in the readily available literature, this guide synthesizes data from various studies on benzofuran derivatives to provide insights into their structure-activity relationships.
The core structure of 1-benzofuran-5-carbaldehyde offers a versatile platform for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. Research has shown that the nature and position of these substituents play a crucial role in determining the potency and selectivity of these derivatives against different biological targets.[1][2]
Comparative Analysis of Biological Activity
The biological evaluation of substituted benzofurans has revealed significant potential in two primary therapeutic areas: antimicrobial and anticancer applications. The following sections and tables summarize the available quantitative data to facilitate a comparative understanding of their efficacy.
Antimicrobial Activity
Benzofuran derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[2] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. While specific data for a series of this compound derivatives is sparse, the data from various substituted benzofurans in Table 1 highlights the impact of different substitution patterns on their antimicrobial potency. For instance, certain hydrophobic analogs and amide derivatives have shown promising broad-spectrum activity.[3][4]
Table 1: Antimicrobial Activity of Selected Substituted Benzofuran Derivatives
| Compound ID/Series | Substitution Pattern | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| Benzofuran Amide Derivatives (6a, 6b, 6f) | Amide substitutions at C-2 | B. subtilis, S. aureus, E. coli | 6.25 | [3] |
| Hydrophobic Benzofuran Analogs | Aryl substituents at C-3 via a methanone linker | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 (MIC80) | [4] |
| Compound 1 (from P. crustosum) | Aza-benzofuran | S. typhimurium, E. coli, S. aureus | 12.5, 25, 12.5 | [5] |
| Compound 2 (from P. crustosum) | Aza-benzofuran | S. aureus | 25 | [5] |
| Compounds 5 & 6 (from P. crustosum) | Oxa-benzofuran | P. italicum, C. musae | 12.5, 12.5-25 | [5] |
Note: The data presented is for various benzofuran derivatives and not exclusively for 1-benzofuran-5-carbaldehydes due to limited available specific data.
Anticancer Activity
The cytotoxic potential of substituted benzofurans against various cancer cell lines has been extensively investigated.[1][6] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. Table 2 summarizes the IC50 values for several benzofuran derivatives, illustrating how different substituents influence their anticancer activity. For example, halogenation and the introduction of heterocyclic moieties have been shown to enhance cytotoxicity.[1][6] Some derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cells.[7][8]
Table 2: Anticancer Activity of Selected Substituted Benzofuran Derivatives
| Compound ID/Series | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofuran (Compound 1) | Bromine on the methyl group at C-3 | K562, HL60 | 5, 0.1 | [6] |
| Bromo derivative 14c | Bromo substitution | HCT116 | 3.27 | [6] |
| Benzofuran-based chromenochalcone (Compound 21) | C-4'-hydroxyl engaged benzofuran | L6 GLUT4myc myotubes | Enhanced glucose uptake | [9] |
| Compounds 1c, 1e, 2d, 3a, 3d | Various brominated derivatives | K562, HeLa, MOLT-4 | 20-85 | [8] |
| Ailanthoidol (Natural Benzofuran) | - | Huh7 (mutant p53) | 22 (at 48h) | [7] |
Note: The data presented is for various benzofuran derivatives and not exclusively for 1-benzofuran-5-carbaldehydes due to limited available specific data.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of the biological activity of novel compounds. The following are detailed protocols for key experiments commonly cited in the study of benzofuran derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include positive controls (medium with inoculum and a standard antibiotic) and negative controls (medium with inoculum and solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[8][10]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action is critical in drug development. Benzofuran derivatives have been reported to modulate several key signaling pathways involved in cancer progression. Additionally, a clear experimental workflow is essential for reproducibility.
Caption: General experimental workflow for the synthesis and biological evaluation of substituted 1-benzofuran-5-carbaldehydes.
Certain benzofuran derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways. For instance, some derivatives have been found to interfere with the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, which is crucial for tumor survival and angiogenesis in hypoxic environments.[11]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and evaluation of benzofuran derivatives as novel anti-pancreatic carcinoma agents via interfering the hypoxia environment by targeting HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 1-Benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the quantitative analysis of 1-Benzofuran-5-carbaldehyde. The information presented is collated from established analytical practices for structurally related benzofuran derivatives and aromatic aldehydes, offering a robust framework for method selection and development.
At a Glance: Method Comparison
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of each technique.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the absorption of UV-Vis light. |
| Selectivity | Moderate to High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) (Typical) | >0.999 | >0.999 | >0.995 |
| Limit of Detection (LOD) (Typical) | 0.05 - 1.5 µg/mL | 1 - 10 ng/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) (Typical) | 0.15 - 5.0 µg/mL | 5 - 30 ng/mL | ~3 µg/mL |
| Sample Throughput | High | Moderate | Very High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Routine quality control, purity assessment, and quantification in various matrices. | Confirmatory analysis, impurity identification, and analysis in complex matrices. | Preliminary quantification, high-throughput screening. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound.
Experimental Protocol: HPLC-UV
A general protocol for the analysis of benzofuran derivatives by HPLC-UV can be adapted for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating aromatic compounds. For example, a starting condition of 60:40 (v/v) Acetonitrile:Water, with a linear gradient to 80:20 over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of related furan-2-carbaldehydes, a wavelength in the range of 280-290 nm would likely be appropriate.[2]
-
Sample Preparation:
-
Accurately weigh a standard of this compound and dissolve it in a suitable solvent like acetonitrile or methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration range.
-
For formulated products, a sample equivalent to 10 mg of the active compound can be dissolved in 100 mL of solvent, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter before dilution.[1]
-
Performance Data (Hypothetical)
The following data is representative of what could be expected from a validated HPLC method for a compound structurally similar to this compound.
| Parameter | Expected Value |
| Retention Time | ~ 4-6 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | >0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS
The following protocol is based on general methods for the analysis of furan-based compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Create calibration standards by diluting the stock solution.
-
For certain sample matrices, derivatization may be necessary to improve volatility and peak shape.
-
Performance Data (Hypothetical)
The performance of a GC-MS method for this compound would be expected to be as follows:
| Parameter | Expected Value |
| Retention Time | ~ 10-15 min |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (R²) | >0.999 |
| LOD | 5 ng/mL |
| LOQ | 15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. Due to its limited selectivity, it is best suited for the analysis of pure samples or simple mixtures.
Experimental Protocol: UV-Vis Spectroscopy
The protocol for UV-Vis analysis is straightforward and can be adapted from methods for similar aromatic aldehydes.[2]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as ethanol or methanol.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards and measure their absorbance at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Performance Data (Hypothetical)
Expected performance characteristics for a UV-Vis spectroscopic method are:
| Parameter | Expected Value |
| λmax | ~285 nm |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (R²) | >0.995 |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Workflows
To visualize the procedural steps for each analytical method, the following diagrams are provided.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the UV-Vis analysis of this compound.
References
A Comparative Guide to the Analysis of 1-Benzofuran-5-carbaldehyde: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of aromatic aldehydes like 1-Benzofuran-5-carbaldehyde is crucial for product purity assessment, metabolic studies, and quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols.
This compound is a heterocyclic aromatic aldehyde with applications in medicinal chemistry and materials science. Its analysis demands high sensitivity and specificity to distinguish it from structurally similar compounds. While GC-MS is a powerful and widely used technique for this purpose, other methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors offer viable alternatives. This guide will delve into the performance of these techniques, offering a comparative overview to aid in method selection and development.
Performance Comparison: GC-MS vs. HPLC
The choice of analytical technique for this compound depends on factors such as the required sensitivity, sample matrix complexity, and the need for structural confirmation. Below is a summary of the quantitative performance of GC-MS and HPLC for the analysis of aromatic aldehydes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection. | Separation based on polarity in the liquid phase, with detection by UV absorbance or mass spectrometry. |
| Derivatization | Often not required for volatile aldehydes, but can be used to improve chromatography and sensitivity (e.g., PFBHA). | Typically requires derivatization (e.g., with DNPH) for UV detection and to improve chromatographic retention. |
| Selectivity | High, especially with mass spectrometric detection providing structural information. | Moderate to high, depending on the detector (MS offers higher selectivity than UV). |
| Sensitivity (LOD) | Generally in the low ng/mL to pg/mL range. | Varies with detector; can be in the low ng/mL range, especially with MS detection. |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision. | Generally <15% for intra- and inter-day precision. |
| Accuracy/Recovery (%) | Typically in the range of 80-120%. | Typically in the range of 80-120%. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | Can be higher with modern UHPLC systems, with run times under 10 minutes. |
| Strengths | Excellent for volatile and semi-volatile compounds, provides structural information. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Limitations | Not suitable for non-volatile or thermally labile compounds without derivatization. | May require derivatization for sensitive detection of aldehydes, which adds a step to the workflow. |
GC-MS Analysis of this compound: Expected Mass Spectrum
While a publicly available mass spectrum for this compound is noted in the Wiley Spectral Lab database, access to the specific fragmentation data is restricted.[1] However, the mass spectrum of its isomer, Benzofuran-2-carboxaldehyde, is available from the NIST WebBook and can provide insight into the expected fragmentation pattern.[2]
The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 146, corresponding to its molecular weight.[1] Key fragmentation patterns for aromatic aldehydes typically involve the loss of the formyl radical (-CHO), resulting in a fragment at m/z 117, and the loss of carbon monoxide (CO), leading to a fragment at m/z 118. Further fragmentation of the benzofuran ring structure would also be expected.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-MS and a comparative HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of benzofuran derivatives and aromatic aldehydes.[3][4]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve them in the chosen solvent and filter through a 0.45 µm syringe filter before analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection.
1. Derivatization and Sample Preparation:
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
To 1 mL of the sample or standard solution in acetonitrile, add 1 mL of the DNPH reagent.
-
Incubate the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool the solution to room temperature and filter through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC system (or equivalent) with a UV detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size) or equivalent reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-15 min: 50-90% A
-
15-20 min: 90% A
-
20-22 min: 90-50% A
-
22-25 min: 50% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
Visualizing the Analytical Workflow
To better understand the logical flow of the analytical processes, the following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the HPLC-UV analysis of this compound after DNPH derivatization.
References
Structure-activity relationship (SAR) studies of 1-Benzofuran-5-carbaldehyde analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) of analogs derived from 1-benzofuran-5-carbaldehyde, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on a compilation of experimental data from various studies. Due to the inherent variability in experimental conditions across different research publications, direct comparisons of absolute activity values should be made with caution.
Quantitative Data Summary
The biological activities of this compound analogs, primarily Schiff bases and chalcones, have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported quantitative data.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID/Series | Basic Scaffold | Modifications | Cancer Cell Line(s) | Reported IC50 (µM) | Reference(s) |
| Chalcones | 1-Benzofuran-Chalcone | Varied aryl substitutions on the B-ring | HCC1806, HeLa, A549 | 5.61 - >50 | [1] |
| Chalcones | 1-(5-bromo-1-benzofuran-2-yl)-3-aryl-propenones | Varied aryl substitutions | MCF-7, PC-3 | Log IC50 values reported | [2][3] |
| Chalcones | Prenylated Chalcones | Prenylation and varied aryl groups | LNCaP, K562, A549, HeLa | Potent activities reported | [4] |
| Chalcones | 1-(7-ethoxy-1-benzofuran-2-yl)-5-aryl-penta-2,4-dien-1-one | Curcumin-based structure | A549, H1299, HCT116, HT29 | 0.35 - 2.85 | [5] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID/Series | Basic Scaffold | Modifications | Microbial Strain(s) | Reported MIC (µg/mL) | Reference(s) |
| Schiff Bases | 4,4'-Bis(heterocyclic carboxaldehyde)diphenyl diimino sulfide | Pyrrole, Thiophene, Furan carboxaldehyde | E. coli, P. aeruginosa, S. aureus, K. pneumoniae, P. mirabilis, S. marcescens, M. canis, C. albicans | Varied zones of inhibition reported | [6] |
| Schiff Bases | Benzaldehyde and p-aminophenol derivatives | Varied substitutions on benzaldehyde | E. coli, S. aureus | 62.5 - 250 | [7] |
| Hydrazones | Phenyl hydrazones of benzofuran chalcones | Varied substitutions on the phenyl ring | Bacterial and fungal strains | Good to moderate activity | [8] |
| Hydrazones | Benzofuran hydrazones | Varied hydroxyaryl aldehydes | K562, Colo-38 | Micromolar to sub-micromolar IC50 | [9] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, the following SAR observations can be made for this compound analogs:
-
Anticancer Activity of Chalcone Analogs : The anticancer potency of benzofuran-based chalcones is significantly influenced by the substituents on the aryl ring. In general, aryl chalcones tend to exhibit better cytotoxic activity than their heterocyclic counterparts.[1] The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the benzene ring of the chalcone moiety has been associated with good anticancer activity.[1] For some series, compounds with a pyridine ring showed better activity than those with an indole ring.[1]
-
Antimicrobial Activity of Schiff Base Analogs : The antimicrobial activity of Schiff bases derived from heterocyclic aldehydes varies depending on the specific heterocycle and the microbial strain.[6] The imine group (-C=N-) is considered crucial for the biological activity of Schiff bases.[10] The overall lipophilicity and electronic properties of the substituents play a key role in determining the antimicrobial efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture.
-
Serial Dilution: The this compound analogs are serially diluted in a suitable liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study of novel compounds.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]
- 6. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 7. mediresonline.org [mediresonline.org]
- 8. scispace.com [scispace.com]
- 9. iris.unife.it [iris.unife.it]
- 10. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzofuran-5-carbaldehyde
This document provides comprehensive guidance on the proper disposal procedures for 1-Benzofuran-5-carbaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Chemical and Hazard Data
Proper handling and disposal of this compound begin with a clear understanding of its physical properties and associated hazards. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂ | [1] |
| Molecular Weight | 146.14 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H315: Causes skin irritation | [1][4] |
| H319: Causes serious eye irritation | [1][4] | |
| H335: May cause respiratory irritation | [1] | |
| Storage Class | 13 - Non-Combustible Solids | [2] |
| Water Hazard Class | WGK 3 (Germany) - highly hazardous to water | [2] |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles that conform to European Standard EN166.[1]
-
Hand Protection : Use protective gloves.[1]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a particle-filtering half mask (EN149:2001).[1]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps provide a procedural guide for preparing the chemical waste for collection.
Note: The following is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Step 1: Waste Segregation and Collection
-
Carefully collect waste this compound, including any contaminated materials such as weighing paper or disposable labware.
-
Place the waste into a designated, properly labeled, and sealable chemical waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Container Labeling
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the appropriate hazard symbols (e.g., irritant).
-
Indicate the approximate quantity of waste in the container.
-
Add the date the waste was first added to the container.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
The storage area should be cool and dry.[1]
-
Ensure the storage area is away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow their specific instructions for collection and transportation. It is recommended to dispose of the contents/container at an approved waste disposal plant.[4]
Environmental Precautions: It is crucial to prevent this chemical from being released into the environment.[1] Do not dispose of this compound down the drain or in regular trash.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, sweep up the solid material.[1] Avoid generating dust.
-
Collect : Shovel the spilled material into a suitable, labeled container for disposal.[1]
-
Decontaminate : Clean the spill area as per your laboratory's standard operating procedures for chemical spills.
-
Dispose : Treat the collected spilled material and any contaminated cleaning materials as chemical waste and follow the disposal protocol outlined in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-Benzofuran-5-carbaldehyde
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 1-Benzofuran-5-carbaldehyde, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance that requires careful handling. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard |
| Eye Protection | Goggles | European Standard EN 166 |
| Hand Protection | Protective gloves | - |
| Respiratory Protection | Particle filtering half mask | EN149:2001 |
| Skin and Body | Protective gloves and clothing | - |
Note: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Dust Formation: This compound is a solid, so care should be taken to avoid the formation of dust during handling.[1][4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is also recommended to store it under an inert atmosphere.[1][2]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Spill and Disposal Plan:
-
Spill Containment: In case of a spill, avoid creating dust. Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][4]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[1][4]
-
Waste Disposal: this compound waste is classified as hazardous.[1] Dispose of the waste in accordance with local, state, and federal regulations.[1] Contaminated packaging should also be disposed of as hazardous waste.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
